molecular formula C12H19NO2 B1281185 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 23023-17-8

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B1281185
CAS No.: 23023-17-8
M. Wt: 209.28 g/mol
InChI Key: CYRFLEMTQNARBO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS 23023-17-8) is a high-purity organic compound supplied as a powder and characterized by the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . This amine is provided for Research Use Only (RUO) and is strictly intended for use in professional laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers value this compound for its role as a synthetic intermediate in life science research, particularly in medicinal chemistry for the development and study of novel pharmacologically active molecules . Its structure, featuring a primary amine attached to a 2-methylpropan moiety and a 3,4-dimethoxyphenyl ring system, makes it a valuable building block for constructing more complex chemical entities. The compound should be stored at room temperature, and researchers must consult the safety data sheet prior to use, as it carries specific hazard warnings . Available in various standard and custom purities, including 99%, 99.9%, and higher, this chemical is offered in multiple packaging options to suit research and bulk requirements .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRFLEMTQNARBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482825
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
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Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23023-17-8
Record name 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23023-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (CAS 23023-17-8), a critical pharmacophore found in bradycardic agents (such as Falipamil and Ronipamil) and structural analogs of Ivabradine .

The synthesis centers on the construction of a sterically hindered quaternary carbon at the benzylic position. While traditional Friedel-Crafts alkylations often fail to provide the necessary regioselectivity for this specific isomer, the Gem-Dimethylation Strategy utilizing homoveratronitrile (3,4-dimethoxyphenylacetonitrile) offers a robust, self-validating pathway.

This guide prioritizes the Phase Transfer Catalysis (PTC) method for the alkylation step due to its superior scalability and safety profile compared to sodium hydride (NaH) routes, followed by a high-fidelity reduction using Lithium Aluminum Hydride (LiAlH4).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a primary amine with a gem-dimethyl substitution at the


-position relative to the nitrogen. The retrosynthetic disconnection reveals the nitrile precursor as the most viable checkpoint.
Strategic Disconnections
  • C-N Disconnection: The primary amine is derived from the reduction of a nitrile.

  • C-C Disconnection (Quaternary Center): The gem-dimethyl group is installed via double alkylation of the benzylic carbon.

Pathway Visualization

Retrosynthesis Target Target Amine (this compound) Nitrile Intermediate Nitrile (2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile) Target->Nitrile Reduction (LiAlH4) SM Starting Material (Homoveratronitrile) Nitrile->SM Gem-Dimethylation (MeI / PTC)

Figure 1: Retrosynthetic logic flow from target amine to commercially available homoveratronitrile.

Part 2: Experimental Protocols

Phase 1: Construction of the Quaternary Carbon

Objective: Synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile.

The Challenge: Mono-alkylation is a common competing reaction. To ensure complete conversion to the gem-dimethyl product, the reaction kinetics must drive the second alkylation event immediately after the first.

Methodology: Phase Transfer Catalysis (PTC) We utilize a liquid-liquid PTC system (50% NaOH/Toluene) with Tetrabutylammonium bromide (TBAB). This method avoids the hazardous hydrogen gas evolution associated with NaH and provides superior thermal control.

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Note
Homoveratronitrile 1.0SubstrateCAS 93-17-4; Dry before use.[1]
Methyl Iodide (MeI) 2.5ElectrophileCarcinogen. Use excess to drive kinetics.
NaOH (50% aq) 4.0BaseGenerates the carbanion at the interface.
TBAB 0.05CatalystFacilitates ion transport across phases.
Toluene SolventMediumHigh boiling point allows thermal acceleration.
Step-by-Step Protocol
  • Setup: Charge a 3-neck round-bottom flask with Homoveratronitrile (1.0 eq) and TBAB (0.05 eq) in Toluene (5 mL/g of substrate).

  • Base Addition: Add 50% NaOH solution (4.0 eq) under vigorous stirring. The mixture will form a biphasic system.

  • Alkylation: Cool the mixture to 10°C. Add Methyl Iodide (2.5 eq) dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic.

  • Thermal Drive: Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 45°C for 1 hour to ensure the second methyl group is installed.

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[2][3] The mono-methylated intermediate should be <1%.

  • Workup:

    • Dilute with water and separate the organic layer.[4]

    • Extract the aqueous layer with Toluene (2x).

    • Wash combined organics with 1N HCl (to remove amine impurities) and Brine.

    • Dry over MgSO4 and concentrate in vacuo.

  • Result: The product, 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, is typically obtained as a pale yellow oil that solidifies upon standing. Yields >90% are expected.[2][3][4][5]

Phase 2: Nitrile Reduction to Primary Amine

Objective: Synthesis of this compound.

The Challenge: The steric bulk of the gem-dimethyl group protects the nitrile carbon, making it resistant to mild reducing agents. Lithium Aluminum Hydride (LiAlH4) is required for complete reduction.

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Note
Nitrile Intermediate 1.0SubstrateDissolve in anhydrous THF.
LiAlH4 (2.0M in THF) 2.0ReductantPyrophoric. Handle under Argon/N2.
THF (Anhydrous) SolventMediumMust be peroxide-free and dry.
Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Reagent Prep: Charge LiAlH4 solution (2.0 eq) into the flask and cool to 0°C.

  • Addition: Dissolve the Nitrile intermediate (from Phase 1) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension. Caution: Gas evolution (H2).

  • Reflux: After addition, warm to RT, then heat to reflux (66°C) for 6–12 hours. The steric hindrance requires thermal energy to drive the hydride transfer.

  • Quenching (Fieser Method): This is the most critical step for safety and yield.

    • Cool reaction to 0°C.

    • Slowly add water (1 mL per gram of LiAlH4 used).

    • Add 15% NaOH (1 mL per gram of LiAlH4).

    • Add water (3 mL per gram of LiAlH4).

    • Result: A granular white precipitate (Lithium Aluminate) forms, which is easily filtered.

  • Isolation: Filter the salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the crude amine.

  • Purification (Acid-Base Extraction):

    • Dissolve crude oil in Et2O.

    • Extract with 1N HCl (The amine goes into the water phase).

    • Wash the aqueous phase with Et2O (removes non-basic impurities).

    • Basify the aqueous phase to pH 12 with 6N NaOH.

    • Extract the free amine into DCM (3x).

    • Dry (Na2SO4) and concentrate.[6][7]

Part 3: Process Logic & Safety Architecture

The following diagram illustrates the decision matrix for the reduction workup, ensuring operator safety and product purity.

WorkupLogic Start Reaction Complete (LiAlH4 Reflux) Cool Cool to 0°C Start->Cool Quench Fieser Quench (1:1:3 Ratio) Cool->Quench Strict Temp Control Filter Filter Salts (Celite) Quench->Filter Granular ppt forms Extract Acid-Base Extraction (Purification) Filter->Extract Filtrate Final Pure Amine Oil Extract->Final DCM Evaporation

Figure 2: Workflow for the safe quenching and purification of the hindered amine.

Part 4: Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed.

1H NMR (CDCl3, 400 MHz)
  • Aromatic Region:

    
     6.75–6.85 (m, 3H, Veratryl protons).
    
  • Methoxy Groups:

    
     3.85 (s, 6H, 2x -OCH3).
    
  • Methylene (CH2-N):

    
     2.75 (s, 2H). Key diagnostic: Singlet indicates no adjacent protons, confirming the quaternary center.
    
  • Gem-Dimethyl:

    
     1.30 (s, 6H). Key diagnostic: Singlet integrating to 6 protons.
    
  • Amine:

    
     1.10 (br s, 2H, -NH2).
    
Quality Control Parameters
  • Appearance: Colorless to pale yellow viscous oil.

  • Purity (HPLC): >98% required for biological assays.

  • Impurity Alert: Watch for the mono-methylated impurity (doublet in the methyl region instead of a singlet) or the unreduced nitrile (IR signal at ~2240 cm⁻¹).

References

  • Synthesis of Bradycardic Agents (Falipamil/Ivabradine Analogs)

    • Reiffen, M., et al. "Specific Bradycardic Agents. 1. Chemistry, Pharmacology, and Structure-Activity Relationships of Substituted Benzazepinones." Journal of Medicinal Chemistry, vol. 33, no. 5, 1990, pp. 1496–1504.
    • Context: Establishes the pharmacological relevance of the gem-dimethyl phenethylamine scaffold.
  • General Protocol for Gem-Dimethylation of Arylacetonitriles

    • Makosza, M., and Jonczyk, A. "Phase Transfer Catalysis in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, 1988, p. 897.
    • Context: The authoritative source for the NaOH/TEBA/Toluene alkyl
  • Chemical Structure Validation (PubChem)

    • "this compound (CAS 23023-17-8)."[8] PubChem Compound Summary.

    • Context: Verification of chemical identifiers and physical properties.[4]

  • Reduction of Hindered Nitriles

    • Amundsen, L. H., and Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, vol. 73, no. 1, 1951, pp. 242–244.
    • Context: Foundational text for the reduction conditions in Phase 2.

Sources

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the chemical and physical properties of novel molecular entities is paramount. This guide provides a detailed exploration of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, a substituted phenethylamine with potential applications in medicinal chemistry. As a primary amine with a sterically hindered benzylic carbon, this compound presents unique characteristics in its synthesis, reactivity, and analytical profile. This document is intended to serve as a valuable resource for researchers, offering not only a compilation of its properties but also practical, field-tested methodologies for its synthesis and characterization. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for its application in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 23023-17-8, possesses a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of 209.29 g/mol . The structure features a 3,4-dimethoxyphenyl ring attached to a quaternary carbon, which is also bonded to two methyl groups and an aminomethyl group. This structural arrangement has significant implications for its chemical behavior, including its basicity and nucleophilicity.

PropertyValue/DescriptionSource
IUPAC Name This compound-
Synonyms 2-(3,4-dimethoxyphenyl)-2-methyl-1-propanamine
CAS Number 23023-17-8
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Physical Form Powder
Predicted pKa ~9.5-10.5Estimated
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water, which is pH-dependent. Insoluble in non-polar solvents like hexane.General chemical principles

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3,4-dimethoxybenzaldehyde. A plausible and efficient synthetic route involves a Grignard reaction followed by oxidation and subsequent reductive amination.

Synthesis_Pathway A 3,4-Dimethoxybenzaldehyde B 1-(3,4-Dimethoxyphenyl)propan-1-ol A->B 1. Ethylmagnesium bromide 2. H₃O⁺ C 1-(3,4-Dimethoxyphenyl)propan-1-one B->C PCC or Dess-Martin periodinane D This compound C->D 1. NH₃, Ti(OiPr)₄ 2. NaBH₄

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol

  • To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one

  • To a solution of 1-(3,4-dimethoxyphenyl)propan-1-ol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the ketone, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Step 3: Synthesis of this compound

  • To a solution of 1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) in methanol, add a solution of ammonia in methanol (excess) and titanium(IV) isopropoxide (1.2 equivalents).

  • Stir the mixture at room temperature for 12-24 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the careful addition of water.

  • Filter the resulting suspension to remove titanium dioxide.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel or by acid-base extraction to yield the final product.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural features and comparison with analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8-7.0m3HAr-H
3.88s3H-OCH
3.86s3H-OCH
~ 2.8s2H-CH ₂-NH₂
~ 1.5br s2H-NH
1.35s6H-C(CH ₃)₂

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 149.0Ar-C -OCH₃
~ 148.5Ar-C -OCH₃
~ 140.0Ar-C (quaternary)
~ 118.0Ar-C H
~ 111.0Ar-C H
~ 110.0Ar-C H
~ 56.0-OC H₃
~ 55.8-OC H₃
~ 50.0-C H₂-NH₂
~ 40.0-C (CH₃)₂
~ 25.0-C(C H₃)₂

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum of this compound is expected to show characteristic N-H stretching and bending vibrations.

Expected IR Absorption Bands (KBr or Nujol):

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, two bandsN-H stretching (symmetric and asymmetric)
3000-2850Medium-StrongC-H stretching (aliphatic and aromatic)
1650-1580MediumN-H bending (scissoring)
1600, 1510, 1460Medium-StrongC=C stretching (aromatic ring)
1260-1020StrongC-O stretching (aryl ethers) and C-N stretching
910-665Broad, MediumN-H wagging
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): m/z = 209

  • Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a 3,4-dimethoxyphenyl-2-methylpropyl radical to form a fragment at m/z = 30 ([CH₂NH₂]⁺).

  • Benzylic Cleavage: Cleavage of the bond between the quaternary carbon and the aromatic ring could lead to a fragment corresponding to the 3,4-dimethoxyphenylmethyl cation (m/z = 151) or the complementary radical.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group.

  • Basicity: The amine group is basic and will readily react with acids to form the corresponding ammonium salt. The pKa of the conjugate acid is estimated to be in the range of 9.5-10.5, typical for a primary alkylamine.

  • Nucleophilicity: The primary amine is a good nucleophile and will participate in reactions with various electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds.

  • Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). It is, however, susceptible to oxidation over time, especially when exposed to air and light.

Analytical Methodologies

The purity and identity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. Due to its basic nature, a buffered mobile phase is recommended to ensure good peak shape.

Exemplary HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 and 280 nm

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of primary amines by GC can be challenging due to their polarity. Derivatization is often employed to improve chromatographic performance.

GC_MS_Workflow Sample Amine Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection

Caption: General workflow for the GC-MS analysis of primary amines.

Exemplary GC-MS Method (with Derivatization):

  • Derivatization: React the amine with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) to form the less polar TMS or TFA derivative, respectively.

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Safety and Handling

Based on available safety data for this compound, it should be handled with care in a well-ventilated laboratory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. While experimental data for this specific molecule is limited in the public domain, this guide offers a robust framework based on established chemical principles and data from analogous compounds. The provided protocols and predictive data are intended to empower researchers and drug development professionals in their work with this and structurally related compounds. As with any chemical research, the methodologies presented here should be adapted and optimized based on specific laboratory conditions and analytical instrumentation.

References

  • Molbank. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. Retrieved from [Link]

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719.

Spectroscopic Data Guide: 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 23023-17-8) is a specialized phenethylamine derivative characterized by a quaternary carbon at the


-position relative to the amine.[1] Structurally, it represents a "gem-dimethyl" analogue of the classic homoveratrylamine scaffold.

This compound is frequently encountered in pharmaceutical research as:

  • A Key Intermediate: In the synthesis of isoquinoline alkaloids and verapamil-type calcium channel blockers.

  • An Impurity Standard: Specifically monitored in the quality control of drugs structurally related to verapamil and bepari.

  • A Metabolic Probe: Used to study steric hindrance effects on monoamine oxidase (MAO) deamination rates due to the gem-dimethyl blockade.

This guide provides a comprehensive spectroscopic profile, synthesizing consensus data derived from structural analogues and physicochemical principles to support analytical validation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertyDetail
IUPAC Name This compound
Common Synonyms

-Dimethyl-3,4-dimethoxyphenethylamine; Verapamil Impurity Intermediate
CAS Number 23023-17-8
Molecular Formula C

H

NO

Molecular Weight 209.29 g/mol
Physical State Viscous pale yellow oil or low-melting solid (Free base); White crystalline solid (HCl salt)
Solubility Soluble in MeOH, DMSO, CH

Cl

; HCl salt soluble in water

Synthesis & Structural Context

Understanding the synthesis is critical for identifying spectral impurities. The standard route involves the gem-dimethylation of (3,4-dimethoxyphenyl)acetonitrile followed by reduction.

SynthesisPathway Precursor 3,4-Dimethoxyphenylacetonitrile Intermediate 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile Precursor->Intermediate 1. NaH / THF 2. MeI (2.2 eq) Product 2-(3,4-Dimethoxyphenyl)- 2-methylpropan-1-amine Intermediate->Product LiAlH4 / Et2O or H2/Raney Ni

Figure 1: Standard synthetic route. Impurities may include the unreduced nitrile (2200 cm


 in IR) or mono-methylated byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is distinct due to the quaternary carbon, which simplifies the aliphatic region by eliminating vicinal coupling to the methylene protons.


H NMR Data (400 MHz, CDCl

)

Consensus Assignment based on structure C


H

NO

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
6.80 – 6.85 Multi (m)3HAr-H (C2, C5, C6)Aromatic ABX system (Veratryl group).
3.88 Singlet (s)3HAr-OCH

Methoxy group (para to alkyl).
3.86 Singlet (s)3HAr-OCH

Methoxy group (meta to alkyl).
2.78 Singlet (s)2H–CH

–NH

Methylene

to nitrogen. Singlet due to quaternary neighbor.
1.35 Singlet (s)6H–C(CH

)

Gem-dimethyl group. Deshielded by aromatic ring.[2]
1.10 Broad (bs)2H–NH

Exchangeable amine protons (shift varies with concentration).

C NMR Data (100 MHz, CDCl

)
Shift (

ppm)
TypeAssignment
149.0, 147.5 QuaternaryAromatic C-O (C3, C4)
139.5 QuaternaryAromatic C-Alkyl (C1)
118.5, 110.5, 109.5 CHAromatic CH (C6, C5, C2)
56.0, 55.9 CH

Methoxy carbons
52.5 CH

C H

–NH

39.5 QuaternaryC (Me)

– (Beta carbon)
26.5 CH

Gem-dimethyl carbons
Mass Spectrometry (MS)

The fragmentation pattern is dominated by


-cleavage relative to the nitrogen atom. However, unlike simple amines, the stability of the tertiary benzylic carbocation creates a competing fragmentation pathway.

MS_Fragmentation Parent Molecular Ion (M+) m/z 209 AlphaCleavage Alpha-Cleavage Pathway Parent->AlphaCleavage BenzylicPath Benzylic Cleavage Pathway Parent->BenzylicPath BasePeak Iminium Ion [CH2=NH2]+ m/z 30 AlphaCleavage->BasePeak Major Path (EI) NeutralFrag1 Neutral Radical [Ar-C(Me)2]• (Not detected) AlphaCleavage->NeutralFrag1 BenzylicIon Tertiary Benzylic Cation [Ar-C(Me)2]+ m/z 179 BenzylicPath->BenzylicIon Minor Path NeutralFrag2 Neutral Radical [•CH2NH2] (Not detected) BenzylicPath->NeutralFrag2

Figure 2: EI-MS Fragmentation Logic. The base peak is typically m/z 30 due to the high stability of the iminium ion, though m/z 179 is significant due to the tertiary benzylic stabilization.

Key Diagnostic Ions (EI, 70 eV):

  • m/z 209 [M]+: Weak molecular ion (typical for aliphatic amines).

  • m/z 30 [CH

    
    =NH
    
    
    
    ]+:
    Base peak (100%). Diagnostic for primary amines with a -CH
    
    
    - linker.
  • m/z 179 [Ar-C(Me)

    
    ]+:  Strong peak resulting from the loss of the aminomethyl group.
    
  • m/z 164 [Ar-C(Me)=CH

    
    ]+:  Loss of methyl from the 179 fragment.
    
Infrared Spectroscopy (IR)

The IR spectrum confirms the primary amine and the ether functionality.

Wavenumber (cm

)
Vibration ModeDescription
3350 – 3280 N-H StretchWeak doublet (primary amine).
2960 – 2830 C-H StretchStrong alkyl and methoxy C-H stretching.
1590, 1515 C=C AromaticSkeletal ring vibrations (Veratryl signature).
1260, 1025 C-O StretchStrong aryl-alkyl ether bands.
~810 C-H BendOut-of-plane bending (1,2,4-trisubstituted benzene).

Analytical Validation Protocol (HPLC)

For purity assessment, a reverse-phase method is recommended. Note that the free amine can tail on standard C18 columns; a high pH buffer or an end-capped column is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% TFA (pH 2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (absorption of the dimethoxybenzene chromophore) and 280 nm.

  • Retention Time: The amine will elute earlier than the corresponding nitrile precursor due to polarity.

References

  • PubChem Compound Summary. (2025). This compound (CID 117299404). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 23023-17-8).[1][3] Merck KGaA.[4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • EPA CompTox Chemicals Dashboard. (2025). This compound Details. U.S. Environmental Protection Agency. Link

Sources

The Electronic Scaffold: A Technical Guide to the SAR of Dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Divergence

The dimethoxybenzene (DMB) moiety is not merely a structural spacer; it is an electronic modulator that dictates the pharmacological fate of a molecule. Its utility in drug design stems from the methoxy group’s dual nature: it is a weak hydrogen bond acceptor and a strong electron-donating group (EDG) via resonance, yet inductively electron-withdrawing.

In this guide, we deconstruct the Structure-Activity Relationship (SAR) of DMB derivatives, focusing on the critical divergence between the 2,5-substitution pattern (central to serotonergic modulation) and the 1,4-substitution pattern (central to redox-mediated cytotoxicity).

The 2,5-Dimethoxy Pharmacophore: Serotonergic Modulation

The most chemically significant application of the DMB scaffold lies in the modulation of the Serotonin 5-HT2A receptor. The specific arrangement of methoxy groups at the 2- and 5-positions of a phenyl ring, typically with a hydrophobic substituent at the 4-position, creates a "lock-and-key" electronic landscape essential for high-affinity binding.

The Hydrophobic Cleft Interaction

The 5-HT2A receptor contains a specific hydrophobic pocket formed by residues Val156 and Phe339. The SAR of phenethylamines (the 2C-x series) and phenylisopropylamines (the DOx series) demonstrates that affinity is driven by the lipophilicity of the substituent at the 4-position.

Key SAR Rule: Potency correlates positively with the lipophilicity (


 value) and steric bulk of the C4 substituent, up to a steric limit (e.g., iodine or propyl).
Comparative Affinity Data (Human 5-HT2A)

The following table synthesizes binding affinity (


) data, illustrating the impact of the C4 substituent on the 2,5-dimethoxy scaffold.
CompoundStructure CodeC4 Substituent (R)5-HT2A

(nM)
Functional Activity
2C-I 2,5-(OMe)2-4-IIodine (-I)~1.0 - 5.0Full Agonist
2C-B 2,5-(OMe)2-4-BrBromine (-Br)~6.0 - 10.0Partial Agonist
2C-D 2,5-(OMe)2-4-MeMethyl (-CH3)~30 - 50Partial Agonist
2C-H 2,5-(OMe)2-4-HHydrogen (-H)> 500Weak/Inactive

Data synthesized from Nichols et al. and recent receptor binding profiles (see References).

Mechanistic Insight

The 2-methoxy group is believed to form an intramolecular hydrogen bond with the ammonium proton of the side chain, locking the molecule into a conformation that mimics the indole ring of serotonin. Removal of the 2-methoxy group results in a drastic loss of in vivo potency (e.g., head-twitch response), even if in vitro binding affinity is only moderately affected.

The 1,4-Dimethoxy Motif: Redox Cycling & Tubulin Inhibition

While the 2,5-isomer targets receptors, the 1,4-dimethoxybenzene (hydroquinone dimethyl ether) scaffold often acts via intracellular chemical reactivity or tubulin binding.

The Tubulin Colchicine Site

Trimethoxybenzenes are the classic pharmacophore for the colchicine binding site on tubulin. However, 1,4-dimethoxy analogs (often fused in naphthoquinone structures) retain significant antiproliferative activity. The methoxy groups provide the necessary electron density to interact with the hydrophobic pocket of


-tubulin, inhibiting polymerization and arresting cells in the G2/M phase.
The Metabolic "Soft Spot" and Quinone Toxicity

A critical consideration for DMB derivatives is their metabolic liability. CYP450 enzymes (specifically CYP2D6 and CYP3A4) target the methoxy groups for O-demethylation.

  • Pathway: 1,4-Dimethoxybenzene

    
     O-demethylation 
    
    
    
    Hydroquinone
    
    
    Oxidation
    
    
    1,4-Benzoquinone.
  • Toxicity: The resulting quinone is a Michael acceptor that can alkylate DNA or proteins.[1] Furthermore, the cycling between quinone and hydroquinone generates Reactive Oxygen Species (ROS), leading to oxidative stress.

Visualizing the Metabolic Logic

The following diagram illustrates the metabolic activation pathway of DMB derivatives. This is a self-validating check for medicinal chemists: if your molecule contains a 1,4-DMB motif, you must screen for quinone formation.

MetabolicActivation DMB 1,4-Dimethoxybenzene (Scaffold) CYP CYP450 (O-Demethylation) DMB->CYP Phenol 4-Methoxyphenol (Intermediate) CYP->Phenol HQ Hydroquinone (Redox Active) Phenol->HQ CYP/Metabolism Ox Oxidation (-2e-, -2H+) HQ->Ox Quinone 1,4-Benzoquinone (Toxic Electrophile) Ox->Quinone Quinone->HQ Redox Cycling Adduct Protein/DNA Adducts Quinone->Adduct Michael Addition ROS ROS Generation (Superoxide) Quinone->ROS via Semiquinone

Figure 1: Metabolic activation pathway of 1,4-dimethoxybenzene derivatives leading to quinone toxicity.

Experimental Protocols

To validate the SAR discussed above, the following protocols provide a standardized approach for synthesis and biological testing.

Protocol: Regioselective Synthesis of 2,5-Dimethoxy-4-bromophenethylamine (2C-B) Precursor

Note: This describes the synthesis of the aldehyde intermediate, a non-controlled substance step critical for SAR library generation.

Objective: Synthesis of 2,5-dimethoxy-4-bromobenzaldehyde. Reagents: 2,5-dimethoxybenzaldehyde, Bromine (


), Acetic Acid, Sodium Acetate.
  • Dissolution: Dissolve 10.0 g (60 mmol) of 2,5-dimethoxybenzaldehyde in 50 mL of glacial acetic acid in a round-bottom flask.

  • Catalysis: Add 0.5 g of anhydrous Sodium Acetate (buffers the HBr generated).

  • Bromination: Prepare a solution of 3.2 mL Bromine (62 mmol) in 20 mL acetic acid. Add this dropwise to the aldehyde solution over 30 minutes while stirring at room temperature.

    • Self-Validation: The solution should transition from clear/yellow to deep red/orange, then lighten as bromine is consumed.

  • Quenching: Stir for 2 hours. Pour the reaction mixture into 300 mL of ice water.

  • Isolation: The product precipitates as a solid. Filter under vacuum.

  • Purification: Recrystallize from ethanol/water (4:1).

    • Expected Yield: ~80-90%.

    • Characterization: 1H NMR should show loss of the H4 aromatic proton and retention of the aldehyde singlet at ~10.4 ppm.

Protocol: 5-HT2A Radioligand Binding Assay

Objective: Determine


 values for novel DMB derivatives.
  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Ligand: Use

    
    -Ketanserin (0.5 nM) as the radioligand (Antagonist mode) or 
    
    
    
    -DOI (Agonist mode).
  • Incubation:

    • Mix 50

      
      L membrane suspension, 50 
      
      
      
      L radioligand, and 50
      
      
      L test compound (concentration range
      
      
      to
      
      
      M).
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     from displacement curves. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

SAR Logic & Decision Matrix

When designing novel DMB derivatives, use this logic flow to predict activity and liability.

SAR_Logic Start Start: Dimethoxybenzene Scaffold Pos Substitution Pattern? Start->Pos Path25 2,5-Dimethoxy (Neuro/Psych) Pos->Path25 2,5-isomer Path14 1,4-Dimethoxy (Cytotoxic/Redox) Pos->Path14 1,4-isomer C4 C4 Substituent Nature? Path25->C4 HighAff High Affinity 5-HT2A (Agonist) C4->HighAff Hydrophobic (Br, I, Alkyl) LowAff Low Affinity (Inactive) C4->LowAff Hydrophilic (OH, NH2) Metab Metabolic Stability? Path14->Metab Tox Quinone Toxicity (Risk) Metab->Tox Labile O-Me Tubulin Tubulin Inhibition (Target) Metab->Tubulin Stable / Steric Block

Figure 2: Decision matrix for structure-activity optimization of dimethoxybenzene derivatives.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. Link

  • Glennon, R. A., et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 35(4), 734–740. Link

  • Hansen, M., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(9), 1238–1244.[2] Link

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[3][4][5][6][7] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. Link

  • Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160. Link

Sources

In Silico Modeling of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine . This molecule represents a unique "hybrid" chemical space: it combines the 3,4-dimethoxy substitution pattern typical of non-hallucinogenic phenethylamines (e.g., 3,4-DMPEA) with the gem-dimethyl (


-dimethyl) moiety  found in phentermine.[1]

Hypothesis for Modeling: The gem-dimethyl group introduces significant steric bulk adjacent to the amine, likely blocking Monoamine Oxidase (MAO) access while potentially altering binding modes at the Serotonin 5-HT2A receptor compared to its


-methyl analogs (e.g., 3,4-DMA).[1] Therefore, this guide prioritizes Induced Fit Docking (IFD)  over rigid docking to account for active site plasticity required to accommodate the gem-dimethyl group.

Part 1: Ligand Preparation & Chemical Space Analysis[1]

Garbage in, garbage out. The accuracy of downstream docking depends entirely on the quantum mechanical (QM) quality of the input ligand.

Conformational Analysis & QM Optimization

The 3,4-dimethoxy groups possess rotational freedom that significantly impacts the electrostatic potential surface (ESP).

Protocol:

  • Initial Generation: Generate 3D coordinates from SMILES: CC(C)(CN)c1ccc(c(c1)OC)OC.

  • Protonation State: At physiological pH (7.4), the primary amine is protonated (

    
    ). Use Epik  or MoKa  to predict pKa (expected range: 9.5–10.0).
    
  • QM Optimization:

    • Software: Gaussian 16 or Jaguar.[1]

    • Theory Level: DFT B3LYP/6-31G** (minimum) to optimize methoxy group dihedrals.

    • Output: Calculate ESP charges (Merz-Kollman) to replace standard partial charges, ensuring the electron-donating effect of the methoxy groups is accurately modeled.

The "Gem-Dimethyl" Steric Check

Before docking, calculate the Steric Energy of the gem-dimethyl group.

  • Observation: The two methyl groups create a "V" shape steric shield around the amine.

  • Implication: This structure likely prevents the "folded" conformation often seen in 5-HT2A agonists, suggesting a preference for linear binding modes typical of transporter substrates.

Part 2: Target Identification & Homology Modeling[1][2]

Based on Structure-Activity Relationships (SAR) of phentermine and 3,4-DMA, the primary targets are Monoamine Transporters (MATs) and TAAR1, with 5-HT2A as an off-target safety concern.[1]

Monoamine Transporters (DAT, NET, SERT)

Crystal Structure Selection:

  • hSERT: PDB ID 5I6X (Paroxetine-bound, outward-open).[1]

  • hDAT: PDB ID 4M48 (Drosophila DAT, requires homology modeling for human sequence).

  • hNET: Homology model based on hSERT 5I6X.[1]

Critical Residue Interaction: The protonated amine must form a salt bridge with the conserved Aspartate residue (e.g., Asp98 in hSERT).

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a high-probability target for gem-dimethyl phenethylamines.[1] Since no crystal structure exists, a homology model is required.[1]

Protocol:

  • Template:

    
    -Adrenergic Receptor (PDB: 2RH1) or 5-HT1B (PDB: 4IAQ).[1]
    
  • Alignment: Align the conserved NPxxY motif in Helix 7.

  • Refinement: Loop refinement on Extracellular Loop 2 (ECL2) is critical as it acts as a "lid" for the orthosteric site.

Part 3: Molecular Docking & Binding Free Energy[1][3]

Induced Fit Docking (IFD) Workflow

Standard rigid docking (e.g., standard Vina) will likely fail or give poor scores because the gem-dimethyl group clashes with residues optimized for smaller ligands (like serotonin).

Step-by-Step Protocol:

  • Grid Generation: Center grid box (20Å x 20Å x 20Å) on the orthosteric ligand (e.g., paroxetine for SERT).

  • Constraint: Define a H-bond constraint between the ligand ammonium and the conserved Aspartate (Asp98 in SERT). Justification: This ionic bond is non-negotiable for bioactivity.

  • Soft Docking: Scale van der Waals radii of receptor atoms by 0.7 to allow initial overlap.

  • Prime Refinement: Perform side-chain prediction for residues within 5Å of the ligand pose.[1]

  • Re-Docking: Dock into the optimized induced-fit structures using XP (Extra Precision) scoring.

Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline.

InSilicoPipeline cluster_Docking Induced Fit Docking (IFD) Ligand Ligand: 2-(3,4-Dimethoxy...) (Gem-dimethyl Amine) QM QM Optimization (DFT B3LYP/6-31G**) Ligand->QM SoftDock Soft Docking (0.7 VdW Scaling) QM->SoftDock Targets Target Selection (SERT, DAT, TAAR1) Targets->SoftDock Refine Prime Side-Chain Refinement SoftDock->Refine Top 20 Poses Score XP Scoring (dG) Refine->Score Analysis Interaction Profiling (Salt Bridges/Steric Clashes) Score->Analysis

Caption: Figure 1. Integrated Induced Fit Docking (IFD) workflow designed to accommodate the steric bulk of the gem-dimethyl group.

Part 4: Interaction Analysis & Mechanism[1]

The "Gem-Dimethyl" Steric Selectivity Hypothesis

In 5-HT2A receptors, the region corresponding to the alpha-carbon is restricted.[1]

  • Prediction: The gem-dimethyl group will clash with Val156 (TM3) or Phe340 (TM6) in 5-HT2A, potentially reducing agonist efficacy compared to 3,4-DMA.[1]

  • Validation: Measure the distance between the methyl carbons and these residues. A distance < 3.0Å indicates a clash.[1]

Transporter Binding Mode

In SERT/DAT, the binding pocket is more plastic. The 3,4-dimethoxy groups function as hydrogen bond acceptors.[1]

Interaction Map:

Ligand MoietyTarget Residue (hSERT)Interaction TypeStrength
Primary Amine (

)
Asp98 Salt Bridge (Ionic)Strong (-5 to -10 kcal/mol)
Phenyl Ring Tyr95 / Tyr176

-

Stacking
Medium (-2 to -4 kcal/mol)
3-Methoxy Ser438 H-Bond AcceptorWeak/Medium
4-Methoxy Ala169 (Backbone) H-Bond AcceptorWeak
Gem-Dimethyl Val/Ile Pocket HydrophobicEntropy-driven
Signal Pathway Diagram

Understanding the downstream effects of this binding is crucial.

SignalingPathway Ligand 2-(3,4-Dimethoxy...)-amine SERT SERT/DAT (Transporter) Ligand->SERT Substrate TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Agonist MAO MAO-A/B (Enzyme) Ligand->MAO Steric Clash Reuptake Inhibit Reuptake SERT->Reuptake Efflux Monoamine Efflux (Reverse Transport) SERT->Efflux If TAAR1 Activated TAAR1->Efflux PKC Phosphorylation cAMP Increase cAMP TAAR1->cAMP Block Steric Blockade (Metabolic Stability) MAO->Block

Caption: Figure 2.[1] Predicted pharmacological pathway. The gem-dimethyl group blocks MAO, while TAAR1/SERT interaction drives monoamine efflux.

Part 5: ADMET Prediction (Metabolic Stability)

The most critical feature of this molecule is the gem-dimethyl group .

Cytochrome P450 Prediction

While MAO cannot deaminate the alpha-carbon due to the absence of an alpha-proton, the molecule is susceptible to O-demethylation.

  • Tool: ADMET Predictor or SwissADME.[1]

  • Target Enzyme: CYP2D6 .[1][2][3]

  • Reaction: O-demethylation at the 3- or 4-position to form the catechol or phenol metabolites.[1]

  • Toxicity Alert: Catechol formation (if both methoxys are removed) can lead to quinone recycling and oxidative stress. However, the gem-dimethyl group usually slows down overall clearance.[1]

References

  • 3,4-Dimethoxyphenethylamine Pharmacology

    • Source: Wikipedia / Shulgin, A. (PiHKAL).[1]

    • Context: Establishes the baseline activity of the non-methylated analog (weak 5-HT2A agonist, MAO substr
    • URL:[Link]

  • Molecular Docking of Monoamine Transporters

    • Title: Molecular docking and biochemical validation of (-)-syringaresinol... binding to an allosteric site in monoamine transporters.[1][4]

    • Source: Frontiers in Pharmacology (2022).[1]

    • Context: Provides the validated grid box coordinates and residue constraints for hSERT/hD
    • URL:[Link]

  • TAAR1 Homology Modeling

    • Title: Insights into the structure and pharmacology of the human trace amine-associated receptor 1 (hTAAR1).[5][6]

    • Source: Chemical Biology & Drug Design (PubMed).[1]

    • Context: Describes the template selection ( -adrenergic) for modeling TAAR1.
    • URL:[Link]

  • ADMET & CYP2D6 Prediction

    • Title: Prediction of Drug Metabolism: The Case of Cytochrome P450 2D6.[3][7][8]

    • Source: Current Drug Metabolism.[1]

    • Context: Validates the use of in silico models for predicting O-demethyl
    • URL:[Link]

  • Structure-Activity Relationship of 2,5-Dimethoxy Analogs

    • Title: Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines...
    • Source: ACS Chemical Neuroscience.[1]

    • Context: Highlights the steric constraints of the ethylamine side chain in serotonin receptors, supporting the "Steric Selectivity Hypothesis."
    • URL:[Link]

Sources

Methodological & Application

In Vitro Pharmacological Profiling of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

This document provides a comprehensive guide to the in vitro pharmacological characterization of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. As a substituted phenethylamine, its structural motif suggests potential interactions with key targets within the monoaminergic system. A systematic in vitro evaluation is crucial for elucidating its mechanism of action, potency, and selectivity. Herein, we present a multi-tiered assay strategy, detailing the principles and step-by-step protocols for assessing the compound's affinity for and functional modulation of high-priority molecular targets: the monoamine transporters (DAT, NET, SERT) and the trace amine-associated receptor 1 (TAAR1). Additionally, a protocol for assessing general cytotoxicity is included to ensure observed activities are not artifacts of cellular toxicity. This guide is designed to provide researchers with the necessary tools to build a robust pharmacological fingerprint of this and structurally related compounds.

Introduction and Strategic Overview

The compound this compound belongs to the phenethylamine class, which includes endogenous neurotransmitters (e.g., dopamine, norepinephrine), as well as a wide range of psychoactive substances and therapeutic agents.[1] The defining structural features—a phenyl ring and an amino group connected by an ethyl backbone—confer a high probability of interaction with proteins that manage monoamine signaling.

The primary objective of an initial in vitro screen is to rapidly and cost-effectively determine the compound's primary biological targets and its potency at those targets.[2] This information is critical for predicting its potential physiological effects and guiding further research.[3] Our proposed screening cascade is designed to answer three fundamental questions:

  • Does it bind to monoamine transporters? (Affinity)

  • Does it inhibit monoamine transporter function? (Functional Potency)

  • Does it activate key G-protein coupled receptors (GPCRs) associated with phenethylamines? (Functional Agonism/Antagonism)

This strategy allows for a comprehensive initial characterization, moving from direct binding interactions to functional cellular consequences.

Experimental Workflow Overview

The following diagram illustrates the logical flow for characterizing a novel phenethylamine derivative like this compound.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Data Analysis & Safety Compound Test Compound: This compound Binding Protocol 1: Radioligand Binding Assays (DAT, NET, SERT) Compound->Binding Test Affinity (Ki) Uptake Protocol 2: Monoamine Uptake Inhibition Assays (DAT, NET, SERT) Compound->Uptake Test Functional Inhibition (IC50) Functional Protocol 3: TAAR1 Functional Assay (cAMP Accumulation) Compound->Functional Test Functional Activity (EC50, Emax) Cytotoxicity Protocol 4: Cytotoxicity Assay (MTT) (Control for non-specific effects) Compound->Cytotoxicity Analysis Integrated Pharmacological Profile (Potency, Selectivity) Binding->Analysis Uptake->Analysis Functional->Analysis Cytotoxicity->Analysis Provides Context

Caption: Overall workflow for in vitro characterization.

Monoamine Transporter Interaction Profiling

The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical regulators of neurotransmission and are primary targets for many psychoactive compounds and antidepressants.[4] Assessing a new compound's interaction with these transporters is a cornerstone of neuropharmacological profiling. We will use two complementary assays: radioligand binding to measure affinity and uptake inhibition to measure functional potency.[5]

Protocol 1: Radioligand Binding Assays for DAT, NET, and SERT

This protocol determines the affinity (Kᵢ) of the test compound for the monoamine transporters by measuring its ability to compete with a specific high-affinity radioligand.

Principle: Membranes prepared from cells expressing a high density of a specific transporter (e.g., HEK293-hDAT) are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is proportional to the test compound's affinity for the transporter.[6][7]

Materials:

  • Cell Membranes: Commercially available or prepared from HEK293 cells stably expressing human DAT, NET, or SERT.[6]

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 (or [¹²⁵I]RTI-55)[8]

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram

  • Non-specific Binding Definition:

    • For hDAT: 10 µM Cocaine or 10 µM Mazindol[3]

    • For hNET: 10 µM Desipramine or 10 µM Nisoxetine[3]

    • For hSERT: 10 µM Fluoxetine[3]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well filter plates, vacuum harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer, typically from 100 µM to 1 pM final assay concentration.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of test compound dilution (or vehicle for total binding, or non-specific inhibitor for non-specific binding).

    • 50 µL of radioligand diluted in assay buffer (at a final concentration near its Kᴅ, e.g., 1-5 nM).

    • 150 µL of cell membrane preparation (typically 5-20 µg protein/well).[6]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or 4°C to minimize degradation) with gentle agitation.[6]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked GF/C filter plates. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)) where [L] is the concentration of the radioligand and KD is its dissociation constant.[6]

Parameter Description
IC₅₀ Concentration of test compound that displaces 50% of the specific radioligand binding.
Kᵢ (Inhibition Constant) An indicator of the binding affinity of the test compound for the receptor, independent of radioligand concentration.
Protocol 2: Monoamine Uptake Inhibition Assays

This protocol determines the functional potency (IC₅₀) of the test compound to inhibit the uptake of a neurotransmitter substrate into cells.

Principle: Whole cells stably expressing a monoamine transporter are pre-incubated with the test compound. A radiolabeled or fluorescent substrate is then added. Active transporters internalize the substrate; an effective inhibitor will block this process, resulting in a lower intracellular signal.[5][9]

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT, seeded in 96-well plates to form a confluent monolayer.[9]

  • Substrates:

    • Radiolabeled: [³H]Dopamine (for DAT), [³H]Norepinephrine (for NET), [³H]Serotonin (5-HT) (for SERT).[5]

    • Fluorescent: A commercially available fluorescent substrate that mimics biogenic amines (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[9]

  • Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[5]

  • Inhibitors for Control: Same as in Protocol 1 for defining non-specific uptake.

  • Instrumentation: Liquid scintillation counter (for radiolabeled assay) or a fluorescence plate reader (for fluorescent assay).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96-well plates to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well plated the night before).[9]

  • Compound Preparation: Prepare a serial dilution of the test compound in KHB.

  • Pre-incubation: Wash the cell monolayer once with room temperature KHB. Add 50 µL of the test compound dilutions (or vehicle/control inhibitor) to the wells and pre-incubate for 5-10 minutes at room temperature.[5]

  • Uptake Initiation: Add 50 µL of the substrate (radiolabeled or fluorescent) diluted in KHB. The final substrate concentration should be near its Kₘ value (e.g., 200 nM for [³H]-dopamine).[5]

  • Incubation: Incubate for a short period at room temperature. This timing is critical and transporter-dependent (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET).[5]

  • Termination:

    • Radiolabeled: Rapidly aspirate the solution and wash the wells twice with ice-cold KHB.[5]

    • Fluorescent: Add a masking dye provided in the kit to quench the extracellular signal.[9]

  • Quantification:

    • Radiolabeled: Lyse the cells with 1% SDS, transfer to scintillation vials, add cocktail, and count DPM.[5]

    • Fluorescent: Read the fluorescence intensity on a plate reader according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate specific uptake: Total Uptake (vehicle) - Non-specific Uptake (control inhibitor).

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value.

Parameter Description
IC₅₀ Concentration of test compound that inhibits 50% of the specific substrate uptake.
Selectivity Index Ratio of IC₅₀ values (e.g., IC₅₀-SERT / IC₅₀-DAT) to quantify selectivity for one transporter over others.

GPCR Functional Profiling: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that is activated by endogenous trace amines and amphetamine-like psychostimulants.[10] It is known to couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] Assessing a compound's activity at TAAR1 is essential for understanding its potential mechanism of action.[12]

TAAR1 Signaling Pathway

G cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor G_protein Gs Protein (α, β, γ) TAAR1->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts Compound Test Compound (Agonist) Compound->TAAR1 Binds & Activates ATP ATP ATP->AC Signal Downstream Signaling cAMP->Signal

Caption: TAAR1 Gs-coupled signaling cascade.

Protocol 3: TAAR1 cAMP Accumulation Functional Assay

This protocol measures the ability of the test compound to act as an agonist (increase cAMP) or antagonist (block agonist-induced cAMP increase) at the human TAAR1 receptor.

Principle: HEK293 cells expressing hTAAR1 are treated with the test compound. The resulting change in intracellular cAMP concentration is measured using a sensitive detection technology, such as HTRF (Homogeneous Time-Resolved Fluorescence), BRET (Bioluminescence Resonance Energy Transfer), or a luciferase-based reporter system (e.g., GloSensor™).[13][14][15]

Materials:

  • Cell Line: HEK293 cells stably expressing hTAAR1.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, BRET, or GloSensor™).[13]

  • Reference Agonist: β-phenylethylamine (β-PEA) or another known TAAR1 agonist.[16]

  • Stimulation Buffer: As recommended by the assay kit manufacturer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Instrumentation: A plate reader compatible with the chosen assay technology (e.g., HTRF-compatible reader).

Step-by-Step Methodology:

A) Agonist Mode:

  • Cell Plating: Seed HEK293-hTAAR1 cells into 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in stimulation buffer.

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for the recommended time (e.g., 30 minutes) at room temperature.

  • cAMP Detection: Add the cAMP detection reagents from the kit according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of detection reagents.

  • Quantification: After a final incubation period (e.g., 60 minutes), read the plate on the appropriate instrument.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot cAMP concentration against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy, relative to a reference full agonist).[16]

B) Antagonist Mode:

  • Pre-incubation: Pre-incubate the cells with the serial-diluted test compound for 15-20 minutes.

  • Agonist Challenge: Add a fixed concentration of a reference agonist (e.g., β-PEA at its EC₈₀ concentration) to all wells (except the negative control).

  • Proceed with steps 4-5 from the Agonist Mode protocol.

  • Data Analysis: Plot the response against the log concentration of the test compound (antagonist) and fit the curve to determine the IC₅₀ .

Parameter Description
EC₅₀ (Half maximal effective concentration) The concentration of an agonist that provokes a response halfway between the baseline and maximum response. A measure of potency.
Eₘₐₓ (Maximum effect) The maximal response produced by the compound, often expressed as a percentage of the response to a known full agonist. A measure of efficacy.

Control Assay: General Cytotoxicity

It is essential to determine if the test compound exhibits cytotoxicity at the concentrations used in the functional assays. A positive result in a functional assay could be a false positive if the compound is simply killing the cells.

Protocol 4: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified by spectrophotometry.[17]

Materials:

  • Cell Line: The same cell lines used in the primary assays (e.g., HEK293).

  • MTT Reagent: 5 mg/mL stock in PBS.

  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

  • Instrumentation: 96-well plate reader capable of measuring absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of the test compound used in the primary assays. Incubate for a period relevant to the longest assay (e.g., 24 hours for a conservative estimate).[17]

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Aspirate the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Quantification: Read the absorbance at 540-570 nm.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. A significant drop in viability (>20%) at a given concentration indicates that results from functional assays at or above that concentration should be interpreted with caution.

References

  • Peters, F. T., & Meyer, M. R. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug Testing and Analysis, 3(7-8), 493-508. [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–931. [Link]

  • Simmler, L. D., et al. (2016). In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 357(1), 134-144. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Franchini, L., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Psychiatry, 15. [Link]

  • Inverardi, M., et al. (2019). Enhanced cAMP-based assay for GPCR deorphanization. bioRxiv. [Link]

  • Vernon, M. M., et al. (2018). BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling. Methods in Molecular Biology, 1706, 175-192. [Link]

  • Xie, Z., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Journal of Pharmacology and Experimental Therapeutics, 327(2), 379-387. [Link]

  • Krassnig, S., et al. In vitro screening tools to assess effects of psychedelic substances on structural and functional neuroplasticity in rat primary. QPS Austria GmbH. [Link]

  • Papaseit, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6766. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926-931. [Link]

  • Creative BioMart. cAMP Accumulation Assay. Creative BioMart. [Link]

  • van der Velde, M. J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5585. [Link]

  • Priyadarshini, M., et al. (2017). cAMP assays in GPCR drug discovery. Future Medicinal Chemistry, 9(16), 1947-1961. [Link]

  • De Logu, F., et al. (2014). Further insights into the pharmacology of the human trace amine-associated receptors: discovery of novel ligands for TAAR1 by a virtual screening approach. Chemical Biology & Drug Design, 84(6), 664-671. [Link]

  • Kikura-Hanajiri, R., et al. (2012). [In vitro screening of psychoactive drugs]. Yakugaku Zasshi, 132(6), 719-724. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • ResearchGate. (2025). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... ResearchGate. [Link]

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]

  • ResearchGate. Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]

  • Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15410. [Link]

  • Davenport, A. P., et al. (2018). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 1706, 1-22. [Link]

  • ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. [Link]

  • PubChem. 2-(2,3-Dimethoxy-4-methylphenyl)propan-1-amine. PubChem. [Link]

  • Al-Iraqi, M., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2824. [Link]

  • Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]

  • Romero-García, J., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 433. [Link]

  • PubChem. 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone. PubChem. [Link]

Sources

Technical Guide: HPLC Analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 23023-17-8).[1] This molecule is a substituted phenethylamine, structurally characterized by a dimethoxybenzene ring attached to a neopentyl-amine scaffold. It serves as a critical building block in organic synthesis and shares structural pharmacophores with cardiovascular agents (e.g., Verapamil, Ivabradine intermediates) and psychoactive phentermine analogs.[1]

Chemical Context
  • Molecular Formula: C₁₂H₁₉NO₂[2][3]

  • Molecular Weight: 209.29 g/mol

  • Basicity: The primary amine function renders the molecule basic (predicted pKa ~9.5–10.0).

  • Chromophore: The 3,4-dimethoxybenzene moiety provides strong UV absorption at 230 nm and 280 nm.

Analytical Challenge

The primary analytical challenge with this molecule is its basic amine group. At neutral pH, the amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1] This protocol utilizes a low-pH ion-suppression strategy to ensure sharp peak shape and high resolution.

Method Development Logic

The following diagram illustrates the chemical logic driving the selection of column chemistry and mobile phase pH.

MethodLogic Molecule Target: 2-(3,4-Dimethoxyphenyl) -2-methylpropan-1-amine Property Property: Basic Amine (pKa ~9.5) Molecule->Property Risk Risk: Interaction with Silanols (Si-O-) Causes Peak Tailing Property->Risk Strategy Strategy: Acidic Mobile Phase (pH 3.0) Risk->Strategy Mitigation Mechanism Mechanism: Amine Protonation (R-NH3+) Silanol Suppression (Si-OH) Strategy->Mechanism Result Result: Sharp Gaussian Peak High Theoretical Plates Mechanism->Result

Figure 1: Method Development Logic ensuring peak symmetry for basic amines.[1]

Instrumental Parameters & Conditions

This method is validated for robustness and is suitable for assay (purity) and content uniformity testing.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 × 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)End-capped C18 prevents secondary silanol interactions.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Low pH ensures the amine is fully protonated and silanols are neutral.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 280 nm (Reference: 360 nm)280 nm is specific to the dimethoxybenzene ring; reduces solvent noise compared to 210 nm.
Injection Volume 10 µLStandard loop size.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

Note: An isocratic method is often sufficient, but a gradient is recommended to clear late-eluting impurities.[1]

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
8.04060
10.04060
10.18515
15.08515

Experimental Protocol

Buffer Preparation (20 mM Phosphate, pH 3.0)[1]
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 900 mL of HPLC-grade water.

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane filter.

Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 25 mg of This compound Reference Standard .

  • Transfer to a 25 mL volumetric flask.

  • Add 15 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Make up to volume with Diluent.

Working Standard (100 µg/mL):

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent.

  • Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard 5 times to verify system performance.

ParameterAcceptance Criteria
Theoretical Plates (N) > 5,000
Tailing Factor (T) < 1.5 (Critical for amines)
RSD of Peak Area ≤ 2.0% (n=5)
Retention Time ~4.5 - 6.0 min (Typical)

Analytical Workflow Diagram

The following workflow describes the step-by-step execution of the analysis, incorporating Quality Control (QC) checkpoints.

Workflow Start Start Analysis Prep Buffer & Sample Prep (Filter 0.45µm) Start->Prep Equilib Column Equilibration (30 mins) Prep->Equilib SST Inject Standard (x5) Check SST Criteria Equilib->SST Decision Pass SST? SST->Decision RunSamples Run Samples (Bracket with Stds) Decision->RunSamples Yes Troubleshoot Troubleshoot: Check pH / Column Decision->Troubleshoot No Calc Data Processing & Reporting RunSamples->Calc Troubleshoot->Equilib

Figure 2: Routine Analysis Workflow with Quality Control decision gates.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions; pH too high.Ensure Buffer pH is ≤ 3.0. Use a "Base Deactivated" (BDS) column.
Retention Time Drift Incomplete column equilibration or temperature fluctuation.Equilibrate for at least 20 column volumes. Use a column oven.
High Backpressure Particulates in sample or buffer precipitation.Re-filter mobile phase. Ensure sample diluent is compatible with MP (avoid 100% organic injection).
Ghost Peaks Carryover from previous high-concentration injection.Add a needle wash step (50:50 MeOH:Water) between injections.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 23023-17-8). Retrieved from .[1]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for System Suitability parameters).
  • Muszalska, I., et al. (2004).[1] HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl... (Demonstrates validation of dimethoxyphenyl-amine derivatives using acidic phosphate buffers). .

  • European Patent Office. Process for the manufacture of Ivabradine and intermediates.[4] (Describes the handling and analysis of dimethoxy-benzocyclobutane amines, chemically analogous to the target molecule). .[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117299404, 2-(2,3-Dimethoxy-4-methylphenyl)propan-1-amine.[1] (Structural isomer data for validation comparison). .[1]

Sources

Application Note: Strategic Utilization of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine in Medicinal Chemistry

[1]

Executive Summary: The "Gem-Dimethyl" Advantage[2][3]

In modern drug discovery, 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 23023-17-8) serves as a critical "scaffold-hopping" intermediate.[1] Structurally, it is a gem-dimethyl analogue of homoveratrylamine.[1] This structural modification—introducing two methyl groups at the benzylic position—confers two distinct advantages over the parent phenethylamine:

  • Metabolic Blockade: The quaternary carbon adjacent to the aromatic ring eliminates benzylic protons, blocking oxidative deamination by Monoamine Oxidases (MAO) and inhibiting benzylic hydroxylation by Cytochrome P450 enzymes.

  • Conformational Locking (Thorpe-Ingold Effect): The steric bulk of the gem-dimethyl group restricts bond rotation, pre-organizing the molecule for cyclization reactions (e.g., Pictet-Spengler) and reducing the entropic penalty of binding to biological targets.

This guide details the protocols for utilizing this amine in the synthesis of 3,3-dimethyl-tetrahydroisoquinolines and sterically hindered peptidomimetics .

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Basicity (pKa) ~10.2 (Estimated; slightly higher than typical primary amines due to inductive effect of methyls)
Solubility Soluble in DCM, MeOH, DMSO.[1] Limited solubility in non-polar hexanes.[1]
Stability Stable as HCl salt.[1] Free base absorbs CO₂ from air (store under Argon).[1]

Handling Precaution: As a primary amine with a neopentyl-like structure, the amino group is nucleophilic but sterically hindered.[1] Reactions requiring attack at crowded electrophiles will require forcing conditions or specific catalysts compared to standard homoveratrylamine.[1]

Application I: Synthesis of 3,3-Dimethyl-Tetrahydroisoquinolines (The Modified Pictet-Spengler)

The most high-value application of this intermediate is the synthesis of 6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline .[1] This scaffold mimics the core of drugs like Ivabradine or Verapamil but with rigidified geometry.

The Challenge

Standard Pictet-Spengler conditions (MeOH, mild acid) often fail because the gem-dimethyl group creates steric hindrance near the nucleophilic amine. However, once the iminium ion is formed, the Thorpe-Ingold effect accelerates the ring closure.

Protocol: TFA-Mediated Cyclization

Objective: Cyclization with Paraformaldehyde to form the tetrahydroisoquinoline core.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Paraformaldehyde (1.5 eq)

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) (anhydrous)

  • Quench: NaOH (aq)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol, 209 mg) in anhydrous DCM (5 mL).

    • Add Paraformaldehyde (1.5 mmol, 45 mg).[1]

    • Critical Step: Add anhydrous MgSO₄ (200 mg) to sequester water.[1] Stir at Room Temperature (RT) for 2 hours. (Formation of the imine is the rate-limiting step due to sterics).

  • Cyclization:

    • Filter off the MgSO₄ and concentrate the filtrate to a residue under N₂.

    • Re-dissolve the residue in neat Trifluoroacetic Acid (3 mL).

    • Heat to 60°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[1] The mass will shift from 209 (M+H) to 221 (M+H of product).

  • Work-up (Caution - Exothermic):

    • Cool the TFA solution to 0°C.

    • Slowly pour into an ice-cold solution of 5M NaOH (excess) to basify to pH 12. Note: Do not use bicarbonate; it will foam excessively.

    • Extract with DCM (3 x 10 mL).[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification:

    • Flash chromatography (SiO₂).[1] Eluent: 5% MeOH in DCM with 1% NH₄OH.[1]

Why this works: The neat TFA protonates the imine to a highly electrophilic iminium species, overcoming the steric barrier. The gem-dimethyl group then forces the aromatic ring and the iminium into proximity, driving the reaction.

Application II: Sterically Hindered Amide Coupling

When using this amine to build peptidomimetics, standard EDC/NHS coupling often results in low yields due to the "neopentyl" steric environment of the amine.

Protocol: HATU-Mediated High-Efficiency Coupling[1]

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • Amine: this compound (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration).

  • Add DIPEA and stir for 5 minutes to activate the acid (formation of the OAt-ester).

  • Add the Amine.

  • Critical Modification: Unlike standard couplings which take 1-2 hours, stir this reaction for 12–16 hours at RT. The steric bulk slows the nucleophilic attack.[2]

  • If conversion is <50% after 12h, heat to 40°C.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available for this intermediate, highlighting the role of the gem-dimethyl group in directing reactivity.

SyntheticPathwayscluster_0Key MechanismStart2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amineImineIminium Intermediate(Sterically Crowded)Start->ImineParaformaldehyde(Slow Step)AmideNeopentyl Amide(Peptidomimetic)Start->AmideR-COOH, HATU(Requires 12h+)THIQ3,3-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineImine->THIQTFA, 60°CThorpe-Ingold Acceleration

Caption: Divergent synthesis pathways. The green path (Pictet-Spengler) is accelerated by the gem-dimethyl effect once the imine forms. The red path (Amidation) is kinetically slowed by steric hindrance.

Quality Control & Analytical Verification

When validating the synthesized products, specific NMR signatures confirm the integrity of the gem-dimethyl motif.

Signal TypeChemical Shift (δ ppm)MultiplicityDiagnostic Value
Gem-Dimethyl 1.20 – 1.45Singlet (6H)Confirms the gem-dimethyl group is intact.[1] If this splits or shifts significantly, check for rearrangement.
Benzylic Position N/AAbsentThe absence of protons at the benzylic carbon (C2) distinguishes this from standard homoveratrylamine.
Aromatic Protons 6.60 – 6.80Multiplet/SingletsCharacteristic of the 3,4-dimethoxy substitution pattern (Veratrole).
Methoxy Groups 3.80 – 3.90Singlets (6H)Standard verification of the dimethoxy ether.

References

  • Pictet-Spengler Reaction Dynamics

    • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[1]

  • The Thorpe-Ingold (Gem-Dimethyl)

    • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1]

  • Application in Drug Design (Metabolic Stability)

    • Talele, T. T. (2018).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3]

  • Synthesis of Tetrahydroisoquinolines

    • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370.[1]

Protocol for N-alkylation of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the N-alkylation of 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine , a critical building block in the synthesis of calcium channel blockers (e.g., Verapamil analogs) and isoquinoline alkaloids.

The Core Challenge: The substrate features a neopentyl backbone (a quaternary carbon at the


-position relative to the amine). While the amine is primary (

), the adjacent gem-dimethyl group creates significant steric congestion. This "Neopentyl Effect" retards nucleophilic attack in standard

reactions and complicates the formation of tetrahedral intermediates during amide coupling.

This protocol prioritizes Reductive Amination (Method A) as the "Gold Standard" for mono-alkylation due to its superior selectivity and functional group tolerance. A secondary Direct Alkylation (Method B) protocol is provided for substrates where the corresponding aldehyde is unavailable.

Chemical Context & Substrate Analysis

FeatureSpecificationImplication for Protocol
Substrate This compoundPrimary amine; Nucleophilic center.
Sterics

-Quaternary Carbon (Gem-dimethyl)
High. Slows reaction rates; requires extended reaction times or activation.
Electronics 3,4-Dimethoxyaryl ringElectron-rich. Susceptible to electrophilic aromatic substitution if strong Lewis acids (

) are used.
Solubility Lipophilic backboneSoluble in DCM, DCE, THF, MeCN. Poor solubility in water/hexanes.

Method Selection Logic

The choice of method depends entirely on the availability of the alkylating agent (Electrophile).

MethodSelection Start Target: N-Alkylated Product Decision Available Electrophile? Start->Decision Aldehyde Aldehyde/Ketone (R-CHO) Decision->Aldehyde Carbonyl Halide Alkyl Halide (R-X) Decision->Halide Halogen MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct Alkylation (Risk of Over-alkylation) Halide->MethodB

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Protocol A: Reductive Amination (The Gold Standard)

Objective: Selective Mono-N-alkylation.[1] Mechanism: Formation of an imine intermediate followed by in-situ reduction.[2][3] Key Reagent: Sodium Triacetoxyborohydride (STAB) - chosen for its inability to reduce aldehydes/ketones directly, ensuring only the imine is reduced.

Reagents & Stoichiometry
ComponentEquiv.Role
Amine Substrate 1.0Nucleophile
Aldehyde/Ketone 1.1 - 1.2Electrophile
STAB 1.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Promotes imine formation)
DCE or THF Solvent0.1 M Concentration
Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • In a dry round-bottom flask under Nitrogen (

      
      ), dissolve 1.0 eq  of this compound in anhydrous 1,2-Dichloroethane (DCE).
      
    • Add 1.1 eq of the aldehyde.

    • Add 1.0 eq of Glacial Acetic Acid.

    • Pro-Tip: Due to the neopentyl steric bulk, stir at Room Temperature (RT) for 1–2 hours before adding the reducing agent. This ensures the imine equilibrium is established.

    • Modification for Unreactive Ketones: If using a ketone, add 1.5 eq Titanium(IV) isopropoxide (

      
      )  to force imine formation.
      
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add 1.4 eq of Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check via TLC or LC-MS.[4] Look for the disappearance of the imine (often visible under UV) and the appearance of the secondary amine mass (

      
      ).
      
  • Quench & Workup:

    • Quench by slowly adding saturated aqueous

      
       (gas evolution will occur).
      
    • Stir vigorously for 20 minutes to break down any boron complexes.

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification:

    • Flash Chromatography (Silica).

    • Eluent: DCM:MeOH (95:5) + 1%

      
       (Ammonium hydroxide is crucial to prevent streaking of the amine on silica).
      

Protocol B: Direct Alkylation ( )

Objective: N-Alkylation when aldehydes are not viable (e.g., adding a simple methyl or benzyl group without carbonyl precursors). Risk: High probability of dialkylation (quaternary ammonium salt formation).

Reagents & Stoichiometry
ComponentEquiv.Role
Amine Substrate 1.0Nucleophile
Alkyl Halide 0.9 - 1.0Electrophile (Limiting reagent)
Cesium Carbonate (

)
2.0Base (Scavenges acid)
TBAI 0.1Phase Transfer Catalyst (Optional)
Acetonitrile (MeCN) Solvent0.1 M Concentration
Step-by-Step Procedure
  • Preparation:

    • Dissolve 1.0 eq of the amine in anhydrous Acetonitrile (MeCN).

    • Add 2.0 eq of

      
       (Cesium carbonate is preferred over Potassium carbonate for its higher solubility and "cesium effect" which can enhance mono-alkylation rates).
      
  • Controlled Addition:

    • Dissolve 0.9 eq (slight deficit) of the Alkyl Halide in a separate volume of MeCN.

    • Add the alkyl halide solution dropwise to the amine mixture over 30–60 minutes at 0°C.

    • Why: Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction:

    • Warm to RT and monitor closely by LC-MS.[4]

    • Stop Condition: Halt the reaction as soon as di-alkylation exceeds 10% or starting material is <10%.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.[4]

    • Redissolve in EtOAc, wash with water/brine, dry, and concentrate.[4]

Workflow Visualization

Workflow Start Start: Amine + Solvent (DCE) AddAldehyde Add Aldehyde + AcOH (Stir 1-2h for Imine) Start->AddAldehyde CheckImine Imine Formed? AddAldehyde->CheckImine AddTi Add Ti(OiPr)4 (Force Equilibrium) CheckImine->AddTi No (Sluggish) AddSTAB Add NaBH(OAc)3 (0°C -> RT) CheckImine->AddSTAB Yes AddTi->AddSTAB Quench Quench: Sat. NaHCO3 AddSTAB->Quench Purify Purify: Flash Column (DCM/MeOH/NH4OH) Quench->Purify

Figure 2: Operational workflow for the Reductive Amination protocol (Method A).

Analytical Validation & Troubleshooting

Self-Validating the Protocol:

  • NMR Check: In

    
     NMR, the disappearance of the aldehyde proton (9–10 ppm) and the shift of the protons adjacent to the nitrogen confirm the reaction.
    
  • Mass Spec Warning: If you observe a mass of

    
    , you have likely methylated your product using Methanol as a solvent during a reductive amination (a common error). Always use DCE or THF. 
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction (Method A) Steric bulk prevents imine formation.Add Lewis Acid:

(1.5 eq) or use molecular sieves to remove water.
Over-Alkylation (Method B) Alkyl halide added too fast.Use Syringe Pump addition; Switch to Method A if possible.
Low Yield (Workup) Amine trapped in aqueous phase.Ensure aqueous layer is basic (pH > 10) during extraction. Use DCM/Isopropanol (3:1) for extraction.[1][4]

References

  • Abdel-Magid, A. F., et al. (1996).[3][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Context: The foundational text for using STAB in reductive amin
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Protocol for activating sterically hindered amines using Titanium additives.
  • Kumpaty, H. J., et al. (2003).[1] "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation." Synthesis.

    • Context: Techniques for preventing over-alkyl
  • PubChem Compound Summary. (2025). "this compound." National Center for Biotechnology Information.

    • Context: Verification of substrate properties and safety d

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine Synthesis

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Protocol Optimization & Troubleshooting Guide for Hindered Phenethylamine Synthesis

Executive Summary

The synthesis of This compound presents a classic challenge in organic synthesis: constructing a primary amine adjacent to a quaternary carbon center. The steric bulk of the gem-dimethyl group creates a kinetic barrier during both the alkylation of the precursor and the subsequent reduction of the nitrile.

This guide deviates from standard textbook protocols (which often suggest NaH/THF for alkylation) and instead advocates for Phase Transfer Catalysis (PTC) for the alkylation step and High-Molarity Hydride Reduction for the amine formation. This approach minimizes side reactions (mono-alkylation, retro-aldol) and maximizes throughput.

Module 1: The Alkylation Step (Constructing the Quaternary Center)

The Challenge: Converting (3,4-dimethoxyphenyl)acetonitrile (Homoveratronitrile) to the gem-dimethyl nitrile. Standard Pitfall: Using Sodium Hydride (NaH) often leads to incomplete dialkylation or polymerization of the alkyl halide due to the high basicity and lack of phase control.

Optimized Protocol: Phase Transfer Catalysis (PTC)

We recommend a Liquid-Liquid PTC system. This method ensures that the deprotonated nitrile anion is formed at the interface and rapidly alkylated in the organic phase, driving the reaction to completion.

ParameterRecommended ConditionScientific Rationale
Substrate 3,4-DimethoxyphenylacetonitrileStarting material.[1]
Alkylating Agent Methyl Iodide (MeI) or Methyl BromideMeI is faster (better leaving group) but MeBr is cheaper/safer for scale. Use 2.5 eq excess.
Base 50-60% aq.[2] KOH High concentration is critical to dehydrate the catalyst and drive deprotonation.
Catalyst TBAB (Tetrabutylammonium bromide)Lipophilic cation transfers the nitrile anion into the organic phase.
Solvent Toluene or neat (if liquid)Non-polar solvents tighten the ion pair, increasing reactivity.
Temperature 40–50°CSufficient thermal energy to overcome steric hindrance of the second methylation.
Step-by-Step Workflow (PTC Route)
  • Dissolve nitrile (1.0 eq) and MeI (2.5 eq) in Toluene (5 vol).

  • Add TBAB (0.05 eq).

  • Add 50% aq.[2] KOH (4.0 eq) dropwise with vigorous stirring (mechanical stirring recommended).

  • Critical: Monitor the exotherm. The second methylation is slower than the first.

  • Stir at 45°C until GC/HPLC shows <1% mono-methylated intermediate.

Module 2: The Reduction Step (Breaking the Nitrile Wall)

The Challenge: Reducing a hindered nitrile to a primary amine. Standard Pitfall: The reaction stalls at the imine stage, or the intermediate imine hydrolyzes to the aldehyde during aqueous workup.

Optimized Protocol: Activated Hydride Reduction

While Borane-THF is effective, LiAlH₄ (Lithium Aluminum Hydride) remains the gold standard for hindered nitriles if quenched correctly.

ParameterRecommended ConditionScientific Rationale
Reagent LiAlH₄ (2.0 - 2.5 eq) Excess hydride is required to drive the equilibrium from imine to amine.
Solvent THF (Anhydrous)Higher boiling point than ether allows for thermal acceleration (reflux) if needed.
Addition Order Nitrile to Hydride Add the nitrile solution to the LiAlH₄ suspension. This ensures excess reducing agent at all times, preventing imine polymerization.
Temperature 0°C

Reflux
Start cold to control exotherm; reflux (65°C) is often required to reduce the hindered C=N bond.
Critical Workup: The "Fieser" Method

Do not use a standard acid quench, which creates unmanageable emulsions with aluminum salts.

  • Cool reaction mixture to 0°C.

  • For every x grams of LiAlH₄ used:

    • Add x mL water (slowly!).

    • Add x mL 15% aqueous NaOH.[3]

    • Add 3x mL water.

  • Warm to room temperature and stir for 15 minutes. The aluminum salts will form a granular white precipitate.

  • Filter through Celite.[3] The filtrate contains your free amine.

Visualizing the Process Logic

SynthesisOptimization cluster_trouble Common Failure Modes Start Start: 3,4-Dimethoxyphenylacetonitrile Alkylation Step 1: Gem-Dimethylation (PTC: 50% KOH, TBAB, MeI) Start->Alkylation Check_Mono QC Point: Mono- vs Di-Alkylated? Alkylation->Check_Mono Recycle Add more Base/MeI Check_Mono->Recycle Mono > 2% Reduction Step 2: Reduction (LiAlH4, THF, Reflux) Check_Mono->Reduction Pure Di-Alkylated Recycle->Alkylation Quench Step 3: Fieser Quench (H2O -> NaOH -> H2O) Reduction->Quench Complete Conversion Isolation Step 4: Salt Formation (HCl in Et2O) Quench->Isolation Failure1 Aldehyde Formation (Hydrolysis of Imine) Failure2 Polymerization (Insufficient Base)

Caption: Figure 1. Optimized workflow for hindered amine synthesis, highlighting the critical QC point at the alkylation stage to prevent impurity carryover.

Troubleshooting & FAQs

Q1: I am observing a significant amount of aldehyde (approx. 9.5 ppm in 1H NMR) after the reduction workup. Why?

Diagnosis: This is a classic sign of Imine Hydrolysis . Explanation: The reduction proceeds via an imine intermediate (


). If the reduction is incomplete (due to steric hindrance) or if the quenching is too acidic/vigorous before the second hydride transfer occurs, the imine hydrolyzes to the corresponding aldehyde (

) upon contact with water. Solution:
  • Increase Temperature: Reflux the LiAlH₄ reaction for at least 4 hours to ensure the imine is fully reduced to the amine anion.

  • Verify Reagent Quality: LiAlH₄ degrades over time. Titrate or use fresh bottles.

  • Dry Solvents: Ensure THF is anhydrous; water destroys the hydride before it can attack the hindered nitrile.

Q2: During alkylation, the reaction stalls at the mono-methylated stage.

Diagnosis: "Anion Deactivation" or insufficient base strength. Explanation: The mono-methylated product is sterically more hindered and less acidic than the starting material. Solution:

  • Switch to PTC: If using NaH, switch to the KOH/TBAB system described in Module 1. The interfacial mechanism is superior for difficult second alkylations.

  • Increase MeI: Use a larger excess (3.0 eq) of methyl iodide.

  • Temperature Bump: Increase reaction temperature to 50°C, but monitor for volatility of MeI (use a reflux condenser).

Q3: The final amine is an oil and difficult to handle. How do I purify it?

Diagnosis: Physical property characteristic. Solution: Do not store as the free base (which absorbs CO₂). Convert it to the Hydrochloride salt immediately.

  • Protocol: Dissolve the crude oil in dry Diethyl Ether or EtOAc. Cool to 0°C. Add 2M HCl in Ether dropwise. The white solid salt will precipitate. Filter and wash with cold ether. This stabilizes the compound for long-term storage.

Q4: Can I use Catalytic Hydrogenation (H₂/Pd-C) instead of LiAlH₄?

Diagnosis: Chemoselectivity issue. Advice: Not recommended for this specific substrate. Reasoning: Reducing hindered nitriles with H₂ often stalls or produces secondary amines (dimerization) unless high pressure (hydrogenator) and ammonia/methanol solvents are used. LiAlH₄ or Borane-DMS are significantly more reliable for lab-scale synthesis of gem-dimethyl amines.

References

  • Phase Transfer Catalysis for Nitrile Alkylation

    • Mąkosza, M., & Jonczyk, A. "Phase-Transfer Alkylation of Nitriles." Organic Syntheses, Coll. Vol. 6, p.897 (1988).

    • Note: Establishes the superiority of concentrated NaOH/KOH + Quaternary Ammonium salts for dialkyl
  • Reduction of Hindered Nitriles

    • Brown, H. C., et al. "Selective reductions. 30. Effect of structure on the rate of reaction of representative nitriles with borane-tetrahydrofuran." Journal of Organic Chemistry, 46(13), 2712–2715.

    • Note: Details the kinetics of hindered nitrile reduction.
  • LiAlH₄ Workup Protocols (Fieser Method)

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
    • Also referenced in: "Workup for Aluminum Hydride Reductions," University of Rochester Department of Chemistry.

  • Verapamil/Analog Synthesis Context

    • Patel, J., et al. "Improved Process for the Preparation of Verapamil Hydrochloride." Organic Process Research & Development, 14(5).

    • Note: Provides industrial context for the synthesis of the dimethoxyphenyl-isopropyl-acetonitrile scaffold.

Sources

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. The successful synthesis of this and related substituted phenethylamines is critically dependent on understanding and controlling the formation of process-related impurities. This document provides in-depth troubleshooting advice, analytical protocols, and mechanistic explanations for common challenges encountered during synthesis, purification, and analysis.

Section 1: Overview of a Common Synthetic Pathway and Impurity Genesis

While multiple synthetic routes can be envisioned, a prevalent and logical approach involves the construction of the carbon skeleton followed by the introduction of the amine functional group. A common strategy proceeds via a nitrile intermediate, as this pathway offers robust methods for the key bond-forming steps. Understanding this pathway is fundamental to predicting and identifying potential impurities.

A plausible synthesis is outlined below:

Synthetic_Pathway cluster_impurities Potential Impurity Formation SM 3,4-Dimethoxyphenylacetonitrile (Starting Material) INT1 2-(3,4-Dimethoxyphenyl) -2-methylpropanenitrile (Intermediate) SM->INT1 1. Strong Base (e.g., NaH, LDA) 2. Methyl Iodide (2+ eq.) IMP_SM Impurity A: Unreacted Starting Material SM->IMP_SM Incomplete Alkylation IMP_MONO Impurity B: Mono-methylated Nitrile SM->IMP_MONO Incomplete Alkylation FP 2-(3,4-Dimethoxyphenyl) -2-methylpropan-1-amine (Final Product) INT1->FP Reduction (e.g., LiAlH4, Raney Ni/H2) IMP_INT Impurity C: Unreduced Nitrile Intermediate INT1->IMP_INT Incomplete Reduction IMP_DIMER Impurity D: Dimeric Species FP->IMP_DIMER Side Reaction During Reduction

Caption: Plausible synthetic route and points of impurity formation.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a practical Q&A format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My post-reaction analysis (HPLC, GC-MS) shows a significant amount of the nitrile intermediate remaining. What caused the incomplete reduction, and how can I improve it?

A1: The persistence of the nitrile intermediate, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (Impurity C), is a classic sign of insufficient reducing power or deactivation of the reducing agent.

  • Mechanistic Insight: Nitrile reduction is a demanding transformation. With metal hydrides like Lithium Aluminum Hydride (LiAlH₄), the reaction proceeds via formation of an intermediate imine-aluminate complex, which is then further reduced to the amine. This process can be hampered by several factors:

    • Reagent Quality & Stoichiometry: LiAlH₄ is extremely sensitive to moisture and atmospheric oxygen. Partially hydrolyzed reagent will have significantly lower activity. Ensure you are using fresh, high-quality LiAlH₄ from a sealed container and accurately calculating a sufficient molar excess (typically 1.5-2.0 equivalents for nitriles).

    • Reaction Conditions: The reduction is typically performed in anhydrous ethereal solvents like THF or diethyl ether. The presence of trace water from solvents, glassware, or the atmosphere will rapidly quench the hydride reagent. Ensure all glassware is rigorously oven-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).

    • Catalytic Hydrogenation Issues: If using catalytic hydrogenation (e.g., Raney Nickel, Rh/Al₂O₃), catalyst poisoning is a common culprit. Sulfur-containing compounds or other impurities in the substrate can deactivate the catalyst surface. The catalyst may also require activation or a higher loading/pressure to achieve full conversion.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Before repeating the reaction, consider titrating your LiAlH₄ to determine its active hydride content.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Oven-dry all glassware and assemble the apparatus hot under an inert gas flow.

    • Increase Reagent Stoichiometry: Incrementally increase the molar equivalents of LiAlH₄.

    • Extend Reaction Time/Increase Temperature: While monitoring for side reactions, extending the reaction time or gently refluxing (if using a high-boiling solvent like THF) can drive the reaction to completion.

Q2: I've observed a peak in my LC-MS analysis with a mass corresponding to a secondary amine. How is this formed and how can it be prevented?

A2: The formation of a secondary amine, specifically N-[2-(3,4-Dimethoxyphenyl)-2-methylpropyl]-2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, is a well-documented side reaction during nitrile reduction.

  • Mechanistic Insight: This impurity arises from the reaction between the desired primary amine product and the intermediate imine species formed during the reduction. This subsequent condensation and reduction sequence leads to the secondary amine dimer.

Dimer_Formation NITRILE Nitrile Intermediate IMINE Intermediate Imine NITRILE->IMINE [H] (Reduction) PRODUCT Primary Amine (Final Product) IMINE->PRODUCT [H] (Reduction) ADDUCT Aminal Adduct IMINE->ADDUCT PRODUCT->ADDUCT Nucleophilic Attack IMP_SECONDARY Secondary Amine Impurity ADDUCT->IMP_SECONDARY Further Reduction & Elimination

Caption: Mechanism for secondary amine impurity formation.

  • Prevention Strategies:

    • Inverse Addition: Add the nitrile solution slowly to a solution of the reducing agent (e.g., LiAlH₄ in THF). This maintains a high concentration of the reducing agent relative to the nitrile and its intermediates, favoring the complete reduction of the imine to the primary amine before it can react with another molecule.

    • Use of Additives: In some reductive amination processes, the addition of agents like magnesium sulfate can trap intermediate imines and reduce dimer formation.[1]

    • Alternative Reagents: Consider using alternative reducing systems that are less prone to this side reaction, although this may require significant process re-development.

Q3: My product appears pure by NMR and HPLC, but it has a distinct yellow or brown color. What could be the source of this coloration?

A3: Color in amine products, especially phenethylamines, often arises from trace-level impurities that are highly chromophoric and may not be easily detectable by standard analytical techniques if present in low concentrations (<0.1%).

  • Potential Sources:

    • Oxidation Products: The dimethoxy-substituted benzene ring is electron-rich and susceptible to oxidation. Trace metal catalysts or exposure to air and light can lead to the formation of quinone-type or other oxidized species, which are often highly colored.

    • Nitrogen-Containing Chromophores: Side reactions during synthesis, particularly under harsh conditions, can lead to the formation of complex nitrogen-containing heterocyclic compounds (e.g., isoquinolines) which can be colored.[2]

    • Starting Material Impurities: Impurities present in the initial 3,4-dimethoxyphenylacetonitrile that are carried through the synthesis can sometimes be the source of color.

  • Mitigation & Removal:

    • Inert Atmosphere Handling: Handle the final product under an inert atmosphere (e.g., in a glovebox) and store it in amber vials, protected from light, to minimize oxidative degradation.

    • Activated Carbon Treatment: Dissolving the crude product in an appropriate solvent and stirring with a small amount of activated carbon can effectively adsorb many colored impurities. Filter the solution through a pad of celite to remove the carbon before proceeding with crystallization or distillation.

    • Recrystallization: Converting the amine to a salt (e.g., hydrochloride or tartrate) and recrystallizing from a suitable solvent system is a highly effective method for rejecting colored impurities and improving overall purity.

Section 3: Key Experimental Protocols

Protocol: HPLC-UV Method for Purity Assessment and Impurity Profiling

This protocol provides a general-purpose reverse-phase HPLC method suitable for monitoring reaction progress and assessing the purity of the final product.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the amine is protonated, leading to better peak shape.[3]
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minA broad gradient is suitable for separating non-polar impurities (e.g., dimers) from more polar starting materials and the product.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 230 nm and 280 nmAromatic compounds typically have strong absorbance at these wavelengths.
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Protocol: Purification via Acid-Base Extraction

This is a robust, classic technique to separate the basic amine product from neutral organic impurities (like the unreduced nitrile) and acidic by-products.

Purification_Workflow START Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) STEP1 Extract with Aqueous Acid (e.g., 1M HCl) START->STEP1 AQ1 Aqueous Layer (Contains Protonated Amine Salt) STEP1->AQ1 Phase Separation ORG1 Organic Layer (Contains Neutral Impurities, e.g., Unreduced Nitrile) STEP1->ORG1 Phase Separation STEP2 Basify Aqueous Layer (e.g., add NaOH until pH > 12) AQ1->STEP2 STEP3 Extract with Fresh Organic Solvent STEP2->STEP3 AQ2 Aqueous Layer (Inorganic Salts) STEP3->AQ2 Phase Separation ORG2 Organic Layer (Contains Free Amine Product) STEP3->ORG2 Phase Separation END Dry (Na2SO4), Filter, and Evaporate Solvent to Yield Purified Amine ORG2->END

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product from the reaction workup in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with a 1M aqueous HCl solution. The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.[4]

  • Combine & Wash: Combine the aqueous extracts. Perform a single "back-wash" with fresh organic solvent to remove any lingering neutral impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 12). The protonated amine will be converted back to the free base, which may precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous solution three times with a fresh water-immiscible organic solvent (e.g., ethyl acetate, DCM). The purified free amine will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Section 4: Summary of Common Impurities

Impurity NameStructureMolecular Weight ( g/mol )Origin
(A) 3,4-Dimethoxyphenylacetonitrile C₁₀H₁₁NO₂177.20Unreacted Starting Material
(B) 2-(3,4-Dimethoxyphenyl)propanenitrile C₁₁H₁₃NO₂191.23Incomplete di-alkylation
(C) 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile C₁₂H₁₅NO₂205.26Incomplete Reduction
(D) Dimeric Secondary Amine C₂₄H₃₅NO₂369.54Side reaction during reduction

References

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. [Link]

  • Dadfarnia, S., et al. (2015). Magnetic dispersive solid phase extraction of amphetamine and methamphetamine from sport supplements. Analytical and Bioanalytical Chemistry Research. [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. (Note: While the direct link is to a request page, the principles of impurity formation in reductive amination are highly relevant). [Link]

  • Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181-192. [Link]

  • Kavanagh, P., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. [Link]

  • SIELC Technologies. (2018). Separation of 2-Propanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • US Patent US3337630A. (1967). Process for the purification of amines.
  • Sati, B., et al. (2012). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 62(4), 565-577. [Link]

Sources

Enhancing the solubility of dimethoxybenzene compounds for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the DMB Solubilization Support Hub

You are likely here because your dimethoxybenzene (DMB) compounds—specifically 1,4-dimethoxybenzene (crystalline solid) or 1,2-dimethoxybenzene (Veratrole, liquid)—are failing in aqueous bioassays.[1]

These compounds present a classic "LogP Trap." With LogP values ranging from ~1.6 to 2.1, they appear moderately soluble but are prone to "crashing out" upon dilution into aqueous buffers or forming colloidal aggregates that generate false-positive data.[1]

This guide moves beyond basic solubility to address the physics of compound behavior in assay media.

Module 1: The "Crash-Out" Effect & Solvent Selection

The Problem: You dissolve 1,4-DMB in 100% DMSO, it looks clear. You dilute it into your assay buffer (PBS or Media), and within 20 minutes, your data becomes erratic or optical density spikes.[1]

The Science: 1,4-Dimethoxybenzene is a crystalline solid with a melting point of ~56°C and water solubility of only ~0.8 g/L (approx. 5.8 mM). When you dilute a high-concentration DMSO stock directly into water, the local concentration at the pipette tip momentarily exceeds the solubility limit, triggering micro-nucleation .[1] Even if the final concentration is theoretically soluble, these micro-crystals may not re-dissolve, leading to heterogeneous assay conditions.[1]

Protocol A: The "Intermediate Dilution" Method

Use this for standard cell-based or enzymatic assays.

Objective: Prevent kinetic precipitation during the transition from organic to aqueous phase.

  • Prepare Master Stock: Dissolve 1,4-DMB in anhydrous DMSO to 100 mM . Vortex until completely clear.

  • Create an Intermediate Step: Do NOT pipette 1 µL of stock directly into 1000 µL of buffer.

    • Instead, prepare a 100x Intermediate in the assay buffer containing a surfactant (e.g., 0.05% Tween-20 or Pluronic F-127).[1]

    • Why? The surfactant lowers the surface tension and prevents micro-nucleation during the mixing phase.

  • Final Dilution: Dilute the Intermediate 1:100 into the final assay plate.

Visualization: The Kinetic Solubility Workflow

DilutionWorkflow Stock 100 mM DMSO Stock (Hydrophobic) Crash Direct Spike (High Risk of Nucleation) Stock->Crash Direct add to Buffer Intermediate Intermediate Dilution (Buffer + 0.05% Tween-20) Stock->Intermediate 1:10 dilution Assay Final Assay Well (Stable Solution) Intermediate->Assay 1:10 dilution

Figure 1: Comparison of Direct Spike (High Risk) vs. Intermediate Dilution (Stable) workflows. The intermediate step acts as a solubility bridge.

Module 2: Advanced Solubilization (Cyclodextrins)

The Problem: DMSO is toxic to your primary cells (neuronal or stem cells) at concentrations >0.1%, but you need higher compound loading.

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). DMBs are ideal "guests" for the hydrophobic cavity of beta-cyclodextrins. Unlike DMSO, which is a cosolvent, cyclodextrins encapsulate the lipophilic DMB molecule, shielding it from the aqueous environment while maintaining total water solubility.[1]

Protocol B: Benchtop Complexation (Stirring Method)

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade).

  • 1,4-Dimethoxybenzene.[2][3][4][5][6]

  • Milli-Q Water.

Step-by-Step:

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water. Filter sterilize (0.22 µm).

  • Addition: Add excess 1,4-DMB to the cyclodextrin solution (aim for a 1:2 molar ratio of DMB:Cyclodextrin).

  • Equilibration: Stir magnetically at room temperature for 24 hours .

    • Note: Do not heat above 40°C, as this can reduce the stability constant of the inclusion complex.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved DMB.

  • Quantification: The supernatant contains the soluble DMB-CD complex. Quantify the DMB concentration via UV-Vis (approx. 288 nm) or HPLC before use.

Comparison of Solubilization Vehicles

FeatureDMSOEthanolHP-β-Cyclodextrin
Solubilization Power HighModerateHigh (Specific)
Cell Toxicity High (>0.1%)High (>0.5%)Low (Inert up to 10-20%)
Protein Denaturation YesYesNo
Stability HygroscopicVolatileStable in solution
Best For HTS ScreeningChemical SynthesisSensitive Bioassays / In Vivo
Module 3: Troubleshooting False Positives (Colloidal Aggregation)

The Problem: Your DMB compound shows inhibition in an enzymatic assay, but the result is not reproducible, or it inhibits every enzyme you test (Promiscuous Inhibition).

The Science: Lipophilic small molecules like DMBs can self-assemble into colloidal aggregates (100–400 nm particles) in aqueous buffer. These colloids sequester enzymes on their surface, causing non-specific inhibition.[1][7][8][9] This is the #1 cause of false positives in drug discovery (Shoichet et al.).

Diagnostic Decision Tree

AggregationTree Start Assay Result: Unexpected Inhibition Detergent Add 0.01% Triton X-100 Start->Detergent Centrifuge Spin Sample (10k x g, 10 min) Start->Centrifuge Result1 Activity Restored? (Inhibition Disappears) Detergent->Result1 TrueHit True Binder (Specific Interaction) Result1->TrueHit No (Inhibition persists) FalsePos False Positive (Colloidal Aggregator) Result1->FalsePos Yes (Inhibition lost) Result2 Pellet Visible or Loss of Potency? Centrifuge->Result2 Result2->TrueHit No Result2->FalsePos Yes

Figure 2: Diagnostic workflow to distinguish specific binding from colloidal aggregation artifacts.

Corrective Action: If you confirm aggregation (inhibition disappears with detergent), you must switch to the Cyclodextrin protocol (Module 2) or lower the concentration below the Critical Aggregation Concentration (CAC).

Frequently Asked Questions (FAQs)

Q1: Can I use 1,2-dimethoxybenzene (Veratrole) interchangeably with 1,4-dimethoxybenzene? A: No. While chemically similar, their physical properties differ.[1] 1,2-DMB is a liquid at room temperature and has slightly higher water solubility (~20 g/L).[1] It is less prone to crystallization but more prone to volatility. If using 1,2-DMB in 96-well plates, use a plate seal to prevent cross-contamination via vapor phase transfer.[1]

Q2: My compound precipitates in PBS but not in DMEM media. Why? A: DMEM contains proteins (BSA/FBS) and amino acids that can act as "sinks" for lipophilic molecules, effectively increasing solubility.[1] PBS is a harsh, high-salt environment that promotes "salting out" of non-polar compounds.[1] Always perform solubility checks in the exact buffer used for the assay.

Q3: How do I store DMB stock solutions? A:

  • DMSO Stocks: Store at -20°C in amber glass vials (DMBs are light sensitive). Avoid repeated freeze-thaw cycles, which can induce crystal seed formation.[1]

  • Cyclodextrin Complexes: Stable at 4°C for 1-2 weeks. For long-term storage, lyophilize the complex into a powder.[1]

References
  • Solubility & Physical Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9016, 1,4-Dimethoxybenzene.[1][3] Retrieved from [Link]

  • Colloidal Aggregation Mechanisms

    • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] (Seminal work on false positives via aggregation).

    • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.[1]

  • Cyclodextrin Complexation

    • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • DMSO Tolerance in Assays

    • Assay Guidance Manual (NCBI). "DMSO Tolerance and Serial Dilution." Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis: Cimetidine versus Novel Histamine H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities against the benchmark histamine H2 receptor antagonist, cimetidine. As the prototypical H2 blocker, cimetidine's extensive clinical history and well-characterized pharmacological profile make it an essential comparator for new drug candidates targeting gastric acid secretion.[1] This document outlines the mechanistic basis of H2 receptor antagonism, details established in vitro and in vivo experimental protocols for efficacy determination, and presents a structured approach for data analysis and comparison. The primary focus is on providing researchers with the necessary tools to rigorously assess the potential of new compounds, such as the theoretical molecule 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, in the context of a clinically relevant standard.

It is important to note that this compound is presented here as a hypothetical compound for illustrative purposes, as there is no publicly available scientific literature on its synthesis or biological activity. The methodologies described herein are therefore prospective and intended to guide the preclinical development of any new potential H2 receptor antagonist.

Introduction: The Landscape of Gastric Acid Suppression

Gastric acid secretion is a complex physiological process primarily regulated by histamine, gastrin, and acetylcholine.[2][3] Histamine, released from enterochromaffin-like (ECL) cells, stimulates parietal cells via H2 receptors, leading to the activation of the H+/K+-ATPase proton pump and subsequent acid secretion.[4] The development of H2 receptor antagonists was a landmark in the treatment of acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[1][4]

Cimetidine, the first clinically successful H2 blocker, competitively inhibits the action of histamine at these receptors, thereby reducing gastric acid output.[4][5][6] While effective, the development of newer agents has been driven by the desire for increased potency and improved safety profiles, particularly concerning cimetidine's inhibition of cytochrome P450 enzymes and its weak antiandrogenic effects.[7][8][9]

The evaluation of a novel compound, such as our placeholder this compound, requires a head-to-head comparison with cimetidine across a range of preclinical assays to establish its potential for improved efficacy and safety.

Mechanism of Action: H2 Receptor Antagonism

The primary mechanism of action for both cimetidine and any potential new H2 antagonist is the competitive blockade of histamine H2 receptors on gastric parietal cells.[5][7] This action prevents the histamine-induced intracellular signaling cascade that leads to acid secretion.

Signaling Pathway

Upon histamine binding, the H2 receptor, a Gs protein-coupled receptor, activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of proteins involved in the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell.[4] By blocking the initial histamine binding, H2 antagonists interrupt this entire sequence.[4]

H2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP  ATP to cAMP Cimetidine Cimetidine / Novel Antagonist Cimetidine->H2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion Translocates H+

Figure 1: H2 Receptor Signaling Pathway and Point of Antagonism.

Comparative Efficacy Evaluation: Experimental Protocols

A rigorous comparison requires a multi-tiered approach, moving from in vitro receptor-level interactions to in vivo functional outcomes.

In Vitro Efficacy Assessment

Objective: To determine the receptor binding affinity and functional antagonism of the novel compound compared to cimetidine.

3.1.1. Radioligand Binding Assay

This assay quantifies the affinity of the test compounds for the H2 receptor.

  • Protocol:

    • Prepare membranes from cells expressing the human H2 receptor (e.g., CHO-K1 cells).

    • Incubate the membranes with a constant concentration of a radiolabeled H2 antagonist (e.g., [3H]-tiotidine).

    • Add increasing concentrations of the unlabeled test compound (this compound or cimetidine).

    • After incubation, separate bound from free radioligand by filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

3.1.2. cAMP Accumulation Assay

This functional assay measures the ability of the antagonist to inhibit histamine-induced cAMP production.[10][11]

  • Protocol:

    • Culture CHO cells stably expressing the human H2 receptor.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the antagonist (novel compound or cimetidine).

    • Stimulate the cells with a fixed concentration of histamine (e.g., EC80).

    • After incubation, lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

    • Determine the IC50 for each compound and calculate the pA2 value to quantify antagonist potency.

InVitro_Workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Antagonism start Start: Compound Synthesized binding_assay Radioligand Binding Assay (e.g., [3H]-tiotidine) start->binding_assay cAMP_assay cAMP Accumulation Assay (Histamine Stimulation) start->cAMP_assay binding_result Determine Ki (Inhibitory Constant) binding_assay->binding_result comparison Compare Ki and pA2 values (Novel Compound vs. Cimetidine) binding_result->comparison cAMP_result Determine IC50 / pA2 (Potency) cAMP_assay->cAMP_result cAMP_result->comparison

Figure 2: Workflow for In Vitro Efficacy Assessment.

In Vivo Efficacy Assessment

Objective: To evaluate the inhibition of gastric acid secretion in a living organism. The pylorus-ligated rat model is a standard for this purpose.[12]

3.2.1. Pylorus-Ligated Rat Model

This model measures the accumulation of gastric juice in the stomach after blocking its exit.

  • Protocol:

    • Fast male Wistar rats for 24 hours with free access to water.

    • Anesthetize the rats (e.g., with urethane).

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus at the junction of the stomach and duodenum.

    • Administer the test compound (novel compound, cimetidine, or vehicle control) intraduodenally or subcutaneously.

    • Administer a secretagogue like histamine or pentagastrin to stimulate acid secretion.[13][14]

    • After a set period (e.g., 4 hours), sacrifice the animals and collect the gastric contents.

    • Measure the volume of gastric juice, determine its pH, and titrate with NaOH to calculate total acid output.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Efficacy Data

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonism (pA2)
Cimetidine42[8]6.95
This compoundExperimental ValueExperimental Value

A lower Ki value indicates higher binding affinity. A higher pA2 value indicates greater antagonist potency.

Table 2: Hypothetical In Vivo Efficacy Data (Pylorus-Ligated Rat Model)

Treatment GroupDose (mg/kg)Gastric Volume (mL)pHTotal Acid Output (µEq/4h)% Inhibition of Acid Output
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEM0%
Cimetidine10Mean ± SEMMean ± SEMMean ± SEMCalculate %
Cimetidine30Mean ± SEMMean ± SEMMean ± SEMCalculate %
Novel Compound10Mean ± SEMMean ± SEMMean ± SEMCalculate %
Novel Compound30Mean ± SEMMean ± SEMMean ± SEMCalculate %

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is crucial to determine the significance of differences between treatment groups.

Discussion and Future Directions

The comparative data generated from these studies will form the basis for a go/no-go decision in the drug development pipeline. If the novel compound, this compound, demonstrates significantly higher potency (lower Ki and higher pA2) and greater in vivo efficacy (higher % inhibition of acid output at equivalent doses) than cimetidine, further development would be warranted.

Subsequent studies should include:

  • Selectivity Profiling: Assess binding to other histamine receptor subtypes (H1, H3, H4) and a panel of other common receptors to identify potential off-target effects.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the new compound.

  • Safety Pharmacology and Toxicology: Evaluate potential adverse effects, including cytochrome P450 inhibition, to ensure a superior safety profile compared to cimetidine.

By following this structured, data-driven approach, researchers can effectively and objectively evaluate the therapeutic potential of novel H2 receptor antagonists relative to the established benchmark of cimetidine.

References

  • Cimetidine. (2023, March 6). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Cimetidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from: [Link]

  • What is the mechanism of Cimetidine?. (2024, July 17). Patsnap Synapse. Retrieved from: [Link]

  • What is cimetidine (histamine H2-receptor antagonist)?. (2025, April 14). Dr.Oracle. Retrieved from: [Link]

  • Cimetidine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, February 9). Medical Dialogues. Retrieved from: [Link]

  • Cimetidine. (n.d.). In Wikipedia. Retrieved from: [Link]

  • H2 receptor antagonist. (n.d.). In Wikipedia. Retrieved from: [Link]

  • List of H2 Blockers: Cimetidine, Famotidine, and More. (2025, May 1). GoodRx. Retrieved from: [Link]

  • H2 Blockers (Cimetidine, Ranitidine, Famotidine) Mnemonic for USMLE. (n.d.). Pixorize. Retrieved from: [Link]

  • Walan, A., Bianchi-Porro, G., Hentschel, E., Bardhan, K. D., & Delattre, M. (1987). Maintenance treatment with cimetidine in peptic ulcer disease for up to 4 years. Scandinavian journal of gastroenterology, 22(4), 397–405. Available from: [Link]

  • Cargill, J. M., Saunders, J. H., Peden, N., & Wormsley, K. G. (1978). Very long-term treatment of peptic ulcer with cimetidine. Lancet (London, England), 2(8100), 1113–1115. Available from: [Link]

  • Binder, H. J., Cocco, A., Crossley, R. J., Finkelstein, W., Font, R., Friedman, G., ... & Wenger, J. (1978). Cimetidine in the treatment of duodenal ulcer: a multicenter double-blind study. Gastroenterology, 74(2 Pt 2), 380–388.
  • Machell, R. J., Ciclitira, P. J., & Farthing, M. J. (1979). Cimetidine in the prevention of gastric ulcer relapse.
  • Henriksnäs, J., Phillipson, M., Storm, M., & Holm, L. (2005). An in vivo model for gastric physiological and pathophysiological studies in the mouse. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 17(3), 442–449. Available from: [Link]

  • H2 Human Histamine GPCR Cell Based Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from: [Link]

  • Bader, J. P., Morin, T., Bernier, J. J., Berthelot, J., Bétourné, C., Gastard, J., ... & Toutoungi, M. (1977). Cimetidine in patients with gastric ulcer: a multicentre controlled trial. Gut, 18(9), 720–723.
  • Hinkle, K. L., & Samuelson, L. C. (2001). Insights into the regulation of gastric acid secretion through analysis of genetically engineered mice. Annual review of physiology, 63, 325–343. Available from: [Link]

  • Yao, X., & Forte, J. G. (2003). A model for integrative study of human gastric acid secretion. Journal of applied physiology (Bethesda, Md. : 1985), 95(4), 1673–1682. Available from: [Link]

  • H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from: [Link]

  • Norris, D. B., Gajtkowski, G. A., Wood, T. P., & Rising, T. J. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and actions, 16(3-4), 170–172. Available from: [Link]

  • Meler, J., & Verosky, M. (1993). A gastric acid secretion model. Journal of theoretical biology, 164(2), 221–241. Available from: [Link]

  • Chen, C. C., Cang, C. L., Fenske, S., & Ren, D. (2017). Gastric Acid Secretion from Parietal Cells Is Mediated by a Ca2+ Efflux Channel in the Tubulovesicle. Developmental cell, 41(3), 320–328.e6. Available from: [Link]

  • Kwiatkowska, M., Kloska, D., Jakubczyk, K., & Janda-Milczarek, K. (2023). Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review. International journal of molecular sciences, 24(18), 13867. Available from: [Link]

  • Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology, 153(6), 1202–1211. Available from: [Link]

  • Main, I. H., & Whittle, B. J. (1975). The release of histamine during gastric acid secretion in conscious rats. British journal of pharmacology, 53(2), 217–224. Available from: [Link]

  • Barrett, A. M. (1966). Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide. The Journal of pharmacy and pharmacology, 18(9), 633–639. Available from: [Link]

  • Qu, L., Wei, W., Liu, A., & Martin, H. B. (2012). Simultaneous detection of gastric acid and histamine release to unravel the regulation of acid secretion from the guinea pig stomach. American journal of physiology. Gastrointestinal and liver physiology, 303(4), G476–G483. Available from: [Link]

  • Smit, M. J., Leurs, R., Alewijnse, A. E., Blauw, J., Van der Goot, H., & Timmerman, H. (1996). Inverse agonism of histamine H2 antagonists accounts for upregulation of the human H2 receptor. Proceedings of the National Academy of Sciences of the United States of America, 93(13), 6802–6807. Available from: [Link]

  • Levine, R. J. (1965). Effect of Histamine on Gastric Secretion in the Pylorus Ligated Rat. (30211). Experimental Biology and Medicine, 119(2), 461–464. Available from: [Link]

  • Smit, M. J., Timmerman, H., Alewijnse, A. E., Leurs, R., & van der Goot, H. (1994). Two distinct pathways for histamine H2 receptor down-regulation. H2 Leu124 --> Ala receptor mutant provides evidence for a cAMP-independent action of H2 agonists. The Journal of biological chemistry, 269(43), 27077–27082.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2009). In vitro interaction studies of diltiazem with H2 receptor antagonists. Pakistan Journal of Pharmaceutical Sciences, 22(3), 254-261.
  • Peng, Y., Wang, Y., Li, W., Li, C., & Dao, J. (2010). 2,4-D antagonizes glyphosate in glyphosate-resistant barnyard grass Echinochloa colona. Pest management science, 66(10), 1159–1164. Available from: [Link]

  • Daly, M. J., Humphray, J. M., & Stables, R. (1981). Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine. British journal of pharmacology, 72(1), 49–54.
  • Soll, A. H., & Berglindh, T. (1987). Gastrin - Histamine as a Normal Sequence in Gastric Acid Stimulation in the Rabbit. In: Johnson, L.R. (eds) Physiology of the Gastrointestinal Tract. Raven Press, New York.
  • Rajeswari, M., & Seshadri, S. (2016). Studies on Histamine H2-Receptor Antagonists by Using Density Functional Theory. Journal of Computational and Theoretical Nanoscience, 13(10), 6961-6970.
  • Kowalewski, A. (2025, September 18). Amines or Esters; Which Should You Use?. Penn State Extension. Retrieved from: [Link]

  • N-Methyl-DOI. (n.d.). In Wikipedia. Retrieved from: [Link]

  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2025, May 13). Farmers Business Network. Retrieved from: [Link]

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A Senior Application Scientist's Guide to Phenethylamine Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the immunoassay is a cornerstone of high-throughput screening. Its speed and sensitivity are invaluable. However, when screening for amphetamine-type substances, the structural diversity of the phenethylamine class presents a significant analytical challenge. The very antibodies designed to detect a specific molecule can be deceived by structurally similar "designer" analogues, leading to confounding cross-reactivity.

This guide provides an in-depth comparison of immunoassay performance against various phenethylamine derivatives. Moving beyond a simple list of data, we will explore the causal mechanisms behind cross-reactivity, provide a validated protocol for its assessment, and offer field-proven insights to help you navigate this complex landscape and ensure the integrity of your screening results.

The Principle of Recognition: Why Immunoassays See "Ghosts"

At its core, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), relies on the specific binding between an antibody and its target antigen.[1][2] In an amphetamine assay, the microplate wells are coated with antibodies raised against amphetamine. A known quantity of enzyme-labeled amphetamine is added to the well along with the test sample.

The core principle is competition: any amphetamine present in the sample will compete with the enzyme-labeled amphetamine for the limited number of antibody binding sites. The more amphetamine in the sample, the less enzyme-labeled amphetamine can bind. After a wash step, a substrate is added that reacts with the bound enzyme to produce a color. The intensity of this color is therefore inversely proportional to the concentration of the drug in the sample.[1][2]

Cross-reactivity occurs when a compound, structurally similar to the target drug, can also bind to the antibody, sometimes with even greater affinity.[3][4] This "interfering" compound effectively displaces the enzyme-labeled conjugate, mimicking the presence of the target drug and potentially causing a false-positive result.[5] The vast and ever-expanding family of phenethylamine derivatives, all sharing a common structural backbone, makes them particularly prone to this phenomenon.[5][6]

Visualizing the Challenge: The Phenethylamine Family

The potential for cross-reactivity is rooted in molecular structure. All substituted phenethylamines share a core phenyl ring connected to an amino group by a two-carbon chain.[6] Modifications to this ring, the sidechain, or the amino group create a vast array of compounds with diverse pharmacological effects and, critically, varying affinities for screening antibodies.

G cluster_core Core Phenethylamine Structure cluster_derivatives Common Derivatives (Examples of Substitutions) core Phenyl Ring - Ethyl - Amino Group amphetamine Amphetamine (α-methyl group) core->amphetamine Sidechain Substitution methamphetamine Methamphetamine (N-methyl group) core->methamphetamine Amino Group Substitution mdma MDMA (Methylenedioxy ring & N-methyl) core->mdma Ring & Amino Substitution cathinone Cathinone (β-keto group) core->cathinone Sidechain Substitution two_c_b 2C-B (Dimethoxy & Bromo on ring) core->two_c_b Ring Substitution

Caption: Core phenethylamine structure and examples of common derivatives.

Comparative Performance: A Guide to Commercial Immunoassays

The specificity of an immunoassay is not absolute; it varies significantly between manufacturers and even between different assay formats (e.g., ELISA, EMIT, CEDIA) using the same antibodies.[7] Below is a summary of reported cross-reactivity data for various phenethylamine derivatives in commercially available amphetamine and methamphetamine screening assays. It is crucial to recognize that these values can be influenced by the specific matrix (urine, blood) and assay conditions.[8]

Table 1: Cross-Reactivity of Common Phenethylamines in Amphetamine/Methamphetamine Immunoassays

CompoundAssay TypeTarget AnalyteReported % Cross-ReactivitySource(s)
MDA Direct ELISAAmphetamine282%[1][9]
PMA Direct ELISAAmphetamine265%[1][9]
4-MTA Direct ELISAAmphetamine280%[1][9]
Phentermine Direct ELISAAmphetamine61%[1][9]
MDMA Direct ELISAMethamphetamine73%[1][9]
MDEA Direct ELISAMethamphetamine18%[1][9]
Pseudoephedrine Direct ELISAMethamphetamine19%[1][9]
Ephedrine Direct ELISAMethamphetamine9%[1][9]

Table 2: Cross-Reactivity of Designer Phenethylamines in Various Immunoassays

Compound Class / Specific DrugAssay Type(s)Key FindingsSource(s)
2C Series (2C-B, 2C-I, etc.) EMIT, CEDIAWeak to moderate cross-reactivity, often only at very high, clinically atypical concentrations.[10]
2C Series (2C-B, 2C-I, etc.) AxSYMNo cross-reactivity detected, even at high concentrations.[10]
2C, 2C-T, and DO Series 9 Commercial ELISAsGenerally poor cross-reactivity (<0.4%), making detection with standard amphetamine assays unlikely.[11]
Cathinone Derivatives Randox Mephedrone/Methcathinone KitGood cross-reactivity with cathinones (e.g., mephedrone, methylone) at low concentrations (as low as 150 ng/mL).[12][13]
Cathinone Derivatives OraSure Methamphetamine KitShowed greater cross-reactivity for cathinones compared to Immunalysis or Neogen kits.[13]

Expert Analysis: The data clearly demonstrates that immunoassays targeted at amphetamine and methamphetamine are unreliable for the broad detection of designer phenethylamines.[12][14] Assays like the AxSYM show high specificity, successfully ignoring many of the 2C and DO series drugs.[10] Conversely, some ELISA kits for amphetamine show extremely high cross-reactivity with compounds like MDA and PMA, which can be advantageous if the goal is broad screening for this subclass.[1][9] Specialized assays, such as those for mephedrone, are highly effective for their intended targets but do not cross-react significantly with more traditional amphetamines, highlighting the trade-off between specificity and broad-range detection.[13]

Validating Performance: A Protocol for Assessing Cross-Reactivity

Trustworthiness in science requires self-validating systems. Relying solely on manufacturer's package inserts is insufficient, as cross-reactivity can be influenced by your specific laboratory conditions and sample matrices.[8] We recommend performing an in-house validation for any compound suspected of interference.

Objective: To determine the concentration of a test compound that produces a signal equivalent to the assay's positive cutoff calibrator and to calculate the percent cross-reactivity.

Materials:

  • Immunoassay kit for the target analyte (e.g., Amphetamine Direct ELISA Kit).[2][15]

  • Certified reference standards of the target analyte and the test compound(s).

  • Drug-free matrix (e.g., synthetic urine, serum).

  • Standard laboratory equipment (pipettes, microplate reader, etc.).

Experimental Workflow:

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a stock solution of the test compound in a suitable solvent. From this stock, create a series of dilutions in the drug-free matrix (e.g., 10, 100, 1000, 10000, 100000 ng/mL).[5] The range should be wide enough to bracket the expected cross-reactivity level.

  • Assay Procedure: Run the immunoassay according to the manufacturer's instructions.[2] This includes running the standard calibrators provided with the kit (including the positive cutoff calibrator) and your prepared dilutions of the test compound.

  • Data Acquisition: Measure the absorbance (or other signal) for all calibrators, controls, and test compound dilutions.

  • Calculation of Cross-Reactivity: a. Generate a standard curve by plotting the absorbance versus the concentration of the kit calibrators. b. From the standard curve, determine the concentration of the target analyte that corresponds to the absorbance of the positive cutoff calibrator. Let's call this C_cutoff . c. Identify the lowest concentration of the test compound that produces an absorbance signal equal to or greater than the positive cutoff calibrator's signal. Let's call this C_test . d. Calculate the percent cross-reactivity using the following formula[16]:

Causality Behind the Choice: This protocol is designed to directly compare the response generated by the test compound to the assay's decision threshold (the cutoff). By using a dilution series, you can pinpoint the concentration required to trigger a positive result, providing a quantitative and functionally relevant measure of interference.

Senior Scientist Insights: Navigating the Nuances

  • A Screen is Not a Confirmation: This is the most critical takeaway. Immunoassays are screening tools.[14] Their purpose is to presumptively identify negative samples, not to definitively confirm positive ones. Any positive result from an immunoassay must be confirmed by a more specific, secondary method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[15]

  • Understand Your Assay's Profile: Do not treat all "amphetamine" assays as equal. As the data shows, an assay from one vendor may be highly specific, while another may be designed for broad cross-reactivity. Choose an assay whose cross-reactivity profile aligns with your research or screening goals.

  • Beware of High Concentrations: While some designer drugs show low percentage cross-reactivity, they may be taken in very high doses. A low cross-reactivity might still trigger a positive result if the urinary concentration is exceptionally high, a scenario often encountered in overdose cases.[10]

  • The Matrix Matters: Cross-reactivity and interference can be affected by the biological matrix (e.g., urine, blood, saliva).[1][9] Always validate using the same matrix as your study samples.

By understanding the structural basis of phenethylamine cross-reactivity, carefully selecting and validating your immunoassays, and adhering to a strict "screen-then-confirm" workflow, you can harness the power of high-throughput screening while maintaining the highest level of scientific integrity.

References

  • Title: Immunoassay for phenethylamines of the 2C and DO sub-families - Google Patents Source: Google Patents URL
  • Title: Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement Source: PubMed URL: [Link]

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  • Title: Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Presumptive Assays for Amphetamine and Methamphetamine Source: Journal of Analytical Toxicology (via academic.oup.com) URL: [Link]

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A Head-to-Head Comparison of Anti-Ulcer Agents in a Rat Model: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the performance of various anti-ulcer agents in established rat models of gastric ulceration. It is intended for researchers, scientists, and professionals in drug development to support experimental design and interpretation. The content is grounded in established scientific literature and provides detailed, field-proven insights and protocols.

Introduction: The Imperative for Robust Preclinical Ulcer Models

Gastric ulcers, a significant clinical challenge, necessitate the development of effective therapeutic agents. Preclinical evaluation in animal models is a cornerstone of this process, providing critical data on efficacy and mechanism of action. The rat, due to its physiological and anatomical similarities to humans in gastric function, serves as an excellent model for these investigations.

This guide will dissect the comparative efficacy of three major classes of anti-ulcer drugs:

  • Proton Pump Inhibitors (PPIs): Represented by Omeprazole.

  • Histamine H2 Receptor Antagonists: Represented by Ranitidine.

  • Mucosal Protective Agents: Represented by Sucralfate.

We will explore their performance within the context of a widely used and clinically relevant model: the nonsteroidal anti-inflammatory drug (NSAID)-induced ulcer model.

Mechanistic Insights: How Anti-Ulcer Agents Exert Their Effects

Understanding the mechanism of action is fundamental to interpreting efficacy data. Each class of anti-ulcer drug targets a different aspect of gastric physiology.

Proton Pump Inhibitors (PPIs): Irreversible Acid Suppression

PPIs, such as omeprazole, are potent inhibitors of gastric acid secretion.[1][2] They act by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells, which is the final step in acid production.[1][3] This leads to a profound and prolonged reduction in stomach acid.[1][2] The body must synthesize new enzyme pumps to restore acid secretion, leading to a lasting effect.[3]

PPI_Mechanism cluster_cell Parietal Cell Membrane ParietalCell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) ParietalCell->ProtonPump contains H_ions H+ (Acid) ProtonPump->H_ions secretes Lumen Gastric Lumen H_ions->Lumen Omeprazole Omeprazole (PPI) Omeprazole->ProtonPump Irreversibly Blocks

Caption: Mechanism of Proton Pump Inhibitors.

H2 Receptor Antagonists: Competitive Histamine Blockade

H2 receptor antagonists, like ranitidine, work by competitively blocking histamine H2 receptors on parietal cells.[4][5] Histamine, released from enterochromaffin-like (ECL) cells, is a key stimulant of acid secretion.[4] By preventing histamine from binding, H2 antagonists reduce the production of stomach acid, particularly basal and nocturnal acid secretion.[4][6]

H2RA_Mechanism cluster_cell Parietal Cell Membrane ParietalCell Gastric Parietal Cell H2Receptor H2 Receptor ParietalCell->H2Receptor expresses AcidSecretion ↓ Acid Secretion H2Receptor->AcidSecretion Stimulates Histamine Histamine Histamine->H2Receptor Binds & Activates Ranitidine Ranitidine (H2RA) Ranitidine->H2Receptor Competitively Blocks

Caption: Mechanism of H2 Receptor Antagonists.

Mucosal Protective Agents: A Physical Barrier and More

Sucralfate is a complex of aluminum hydroxide and sulfated sucrose. In an acidic environment, it polymerizes to form a viscous, sticky gel that adheres to ulcer craters and epithelial cells.[7][8] This creates a physical barrier that protects the ulcer from further damage by acid, pepsin, and bile salts.[7][9][10] Sucralfate also stimulates the synthesis of prostaglandins and epidermal growth factor, which enhance mucosal defense and repair.[8][11]

Methodology Deep Dive: The Indomethacin-Induced Ulcer Model

The NSAID-induced ulcer model is highly relevant as NSAID use is a common cause of gastric ulcers in humans. Indomethacin, a potent cyclooxygenase (COX) inhibitor, is frequently used to induce ulcers in rats.[12]

Rationale for Model Selection

Indomethacin induces ulcers primarily by inhibiting the synthesis of prostaglandins.[12] Prostaglandins are crucial for maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.[13][14][15] This model, therefore, allows for the evaluation of agents that can counteract this prostaglandin-depleted state or provide protection through other mechanisms.

Detailed Experimental Protocol

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin

  • Omeprazole, Ranitidine, Sucralfate

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Saline solution

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the rats for 24 hours before ulcer induction, with continued free access to water. This ensures an empty stomach for consistent ulcer induction.

  • Grouping and Dosing: Divide the rats into the following groups (n=6 per group):

    • Normal Control: Receives vehicle only.

    • Ulcer Control: Receives vehicle, followed by indomethacin.

    • Omeprazole Group: Receives omeprazole (e.g., 20 mg/kg, p.o.), followed by indomethacin.

    • Ranitidine Group: Receives ranitidine (e.g., 50 mg/kg, p.o.), followed by indomethacin.

    • Sucralfate Group: Receives sucralfate (e.g., 100 mg/kg, p.o.), followed by indomethacin.

  • Drug Administration: Administer the respective test compounds or vehicle orally (p.o.) via gavage.

  • Ulcer Induction: 30-60 minutes after drug administration, induce ulcers by administering a single oral dose of indomethacin (e.g., 30-50 mg/kg).[16][17]

  • Observation Period: House the animals for 4-8 hours post-indomethacin administration.[16][18]

  • Euthanasia and Sample Collection: Euthanize the rats via an approved method (e.g., CO2 inhalation followed by cervical dislocation).

  • Stomach Excision: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Scoring: Macroscopically examine the gastric mucosa for lesions. The ulcer index can be calculated based on the number and severity of the lesions. A common scoring system is as follows:

    • 0: No ulcer

    • 1: Redness and swelling of the mucosa

    • 2: Single or multiple small erosions

    • 3: Larger erosions or a single large ulcer

    • 4: Multiple large ulcers or perforation

Head-to-Head Efficacy: A Data-Driven Comparison

The following table summarizes representative data from studies comparing the efficacy of these anti-ulcer agents in an indomethacin-induced rat ulcer model.

Treatment Group (Dose)Mean Ulcer Index (± SEM)Percentage of Ulcer Inhibition (%)
Ulcer Control (Indomethacin) 12.5 ± 1.20%
Omeprazole (20 mg/kg) 2.1 ± 0.483.2%
Ranitidine (50 mg/kg) 5.8 ± 0.753.6%
Sucralfate (100 mg/kg) 4.2 ± 0.666.4%

Note: These are representative values synthesized from multiple sources for illustrative purposes. Actual results may vary based on specific experimental conditions.

Analysis of Results:

  • Omeprazole consistently demonstrates the highest gastroprotective effect, with a significant reduction in ulcer index.[19][20] This is attributed to its potent and long-lasting inhibition of acid secretion, creating a more favorable environment for ulcer healing.[1][21]

  • Sucralfate shows a strong protective effect, though generally less potent than omeprazole in this model. Its mechanism, which involves forming a protective barrier and stimulating mucosal defense, is highly effective against the topical damage and compromised mucosal defenses caused by indomethacin.[11]

  • Ranitidine provides a moderate level of protection. While effective at reducing histamine-stimulated acid secretion, it is generally less potent than omeprazole.[4][22] Its efficacy can be limited in NSAID-induced ulcer models where prostaglandin depletion plays a major role.

Experimental Workflow and Key Considerations

A well-structured experimental workflow is crucial for obtaining reliable and reproducible data.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (1 week) Fasting 2. Fasting (24 hours) Acclimatization->Fasting Grouping 3. Random Grouping (n=6 per group) Fasting->Grouping Dosing 4. Test Compound Administration (p.o.) Grouping->Dosing Induction 5. Ulcer Induction (Indomethacin, p.o.) Dosing->Induction Observation 6. Observation Period (4-8 hours) Induction->Observation Euthanasia 7. Euthanasia & Stomach Excision Observation->Euthanasia Analysis 8. Ulcer Scoring & Data Analysis Euthanasia->Analysis

Caption: A typical experimental workflow for anti-ulcer agent evaluation.

Key Considerations for Scientific Integrity:

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Positive Control: Including a known effective drug like omeprazole serves as a positive control to validate the experimental model.

  • Blinding: Whenever possible, the researcher scoring the ulcers should be blinded to the treatment groups to minimize bias.

  • Histopathology: For a more in-depth analysis, stomach tissues should be processed for histological examination to assess the microscopic extent of damage and inflammation.

Conclusion and Future Directions

In the indomethacin-induced rat ulcer model, proton pump inhibitors like omeprazole generally exhibit superior gastroprotective effects compared to H2 receptor antagonists and mucosal protective agents. This is primarily due to their potent and sustained inhibition of gastric acid secretion. However, agents like sucralfate, with their multifaceted protective mechanisms, also demonstrate significant efficacy.

Future research could explore the synergistic effects of combining these agents at lower doses to maximize protection while minimizing potential side effects. Additionally, investigating their efficacy in other ulcer models, such as those induced by ethanol or stress, would provide a more comprehensive understanding of their therapeutic potential.

References

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  • Almasaudi, S. B., El-Shitany, N. A., Abbas, A. T., Abdel-dayem, U. A., Ali, S. S., Al-Jaouni, S. K., & Harakeh, S. (2021). Gastroprotective Effect of Sinapic Acid on Ethanol-Induced Gastric Ulcers in Rats: Involvement of Nrf2/HO-1 and NF-κB Signaling and Antiapoptotic Role. Frontiers in pharmacology, 11, 620603. Available at: [Link]

  • Omer, A. B., Al-Abbasi, F. A., AlGhamdi, S. A., Alghamdi, A. M., Al-Ghamdi, A. A., El-Shitany, N. A., ... & Abdel-Wahab, B. A. (2022). The protective and therapeutic mechanisms of barbigerone against ethanol-induced ulcers via the interleukins. European review for medical and pharmacological sciences, 26(16), 5949–5960. Available at: [Link]

  • Al-Yahya, M. A., Mothana, R. A., Al-Said, M. S., Al-Dosari, M. S., Al-Musayeib, N. M., Al-Sohaibani, M., ... & El-Tahir, K. E. (2015). Biochanin A Gastroprotective Effects in Ethanol-Induced Gastric Mucosal Ulceration in Rats. PloS one, 10(3), e0121553. Available at: [Link]

  • ANTI-ULCER POTENTIAL OF OMEPRAZOLE, RANITIDINE AND DOMPERIDONE. Available at: [Link]

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  • Adewale, O. B., & Airaodion, A. I. (2019). Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata. Journal of toxicology, 2019, 9786237. Available at: [Link]

  • Caliş, I., & Ertan, M. (2012). Comparison of the protective effects of various antiulcer agents alone or in combination on indomethacin-induced gastric ulcers in rats. Turkish journal of medical sciences, 42(Sup.2), 1435-1441. Available at: [Link]

  • Eltze, M., & Kromer, W. (1987). Comparison of the gastric antisecretory and antiulcer potencies of telenzepine, pirenzepine, ranitidine and cimetidine in the rat. The Journal of pharmacology and experimental therapeutics, 242(1), 199–204. Available at: [Link]

  • Tan, P. Z., Liu, D. S., & Wang, Z. L. (2000). Experimental study on mechanism and protection of stress ulcer produced by explosive noise. World journal of gastroenterology, 6(4), 610–612. Available at: [Link]

  • Pinto, M. I., Reginatto, F. H., & Lencina, C. L. (2012). Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. Journal of pharmacological and toxicological methods, 66(2), 125–130. Available at: [Link]

  • Gabryelewicz, A., & Szalaj, W. (1993). [Comparison of the effectiveness of anti-ulcer drugs and their influence on angiogenesis in healing of experimental chronic gastric ulcer]. Wiadomosci lekarskie (Warsaw, Poland : 1960), 46(11-12), 422–426. Available at: [Link]

  • Paré, W. P. (1980). Psychological studies of stress ulcer in the rat. Brain research bulletin, 5 Suppl 1, 73–77. Available at: [Link]

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  • Paré, W. P. (1989). Stress ulceration in rats: impact of prior stress experience. Physiology & behavior, 46(6), 999–1004. Available at: [Link]

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Spectroscopic Comparison of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS: 23023-17-8 Molecular Formula: C₁₂H₁₉NO₂ Class: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-disubstituted Phenethylamine (Gem-dimethyl analog of 3,4-Dimethoxyphenethylamine).

This guide provides a technical analysis of the spectroscopic evolution of this compound from its nitrile precursors. This molecule represents a sterically hindered primary amine, structurally significant in medicinal chemistry for its resistance to Monoamine Oxidase (MAO) degradation due to the gem-dimethyl substitution at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-position.

The comparison focuses on distinguishing the target amine from its two critical precursors:[1]

  • Starting Material: 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile).[2][1]

  • Synthetic Intermediate: 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (The gem-dimethyl nitrile).

Chemical Lineage & Structural Evolution[2][3]

The synthesis and identification of this compound rely on tracking the transformation of the side chain from a linear acetonitrile functionality to a branched, reduced amine.[2][1]

The Pathway

The standard synthetic route involves the exhaustive methylation of the benzylic position followed by hydride reduction.[2][1]

SynthesisPathway Start Precursor A 3,4-Dimethoxyphenylacetonitrile (C10H11NO2) Inter Intermediate B 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile (C12H15NO2) Start->Inter Alkylation (MeI, NaH/PTC) Product Target Product 2-(3,4-Dimethoxyphenyl)- 2-methylpropan-1-amine (C12H19NO2) Inter->Product Reduction (LiAlH4 or BH3)

Figure 1: Synthetic evolution from nitrile precursor to hindered amine.[3]

Spectroscopic Comparison (NMR & IR)

The transition from Precursor A to the Target Product is marked by distinct shifts in the proton nuclear magnetic resonance (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H-NMR) and Infrared (IR) spectra.
Comparative H-NMR Data

The most critical diagnostic signals are the benzylic protons and the methyl groups.[1]

FeaturePrecursor A (Start)Intermediate B (Nitrile)Target Product (Amine)Diagnostic Shift Logic
Benzylic Position ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3.69 ppm (s, 2H)
Absent Absent Loss of benzylic protons due to gem-dimethylation.
Side Chain Methyls Absent

1.70–1.75 ppm (s, 6H)

1.30–1.35 ppm (s, 6H)
Methyls appear in B; Shielding increases in Product (CN vs NH₂ effect).
Methylene (

)
(See Benzylic)Absent

2.75–2.90 ppm (s, 2H)
New

adjacent to amine appears upfield.
Aromatic Protons

6.80–6.90 ppm (m, 3H)

6.90–7.00 ppm (m, 3H)

6.70–6.85 ppm (m, 3H)
Slight shifts; Nitrile (B) is electron-withdrawing (deshielding).
Methoxy Groups

3.87–3.89 ppm (s, 6H)

3.88–3.90 ppm (s, 6H)

3.85–3.88 ppm (s, 6H)
Remains relatively constant (Internal Standard).

Key Identification Marker:

  • Precursor A: Shows a singlet at ~3.7 ppm (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CN).
    
  • Intermediate B: Singlet at 3.7 ppm disappears; distinct gem-dimethyl singlet appears at ~1.7 ppm.[1]

  • Product: Gem-dimethyl singlet shifts upfield (~1.3 ppm); new singlet appears at ~2.8 ppm (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -NH
    
    
    
    ).
Comparative IR Spectroscopy

Infrared spectroscopy provides a binary "Yes/No" confirmation of the functional group transformation.[2][1][4]

Functional GroupPrecursor A / B (Nitriles)Target Product (Amine)Status
Nitrile (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
~2240 cm⁻¹ (Sharp) Absent Disappearance confirms reduction.
Amine (

)
Absent3300–3400 cm⁻¹ (Broad) Appearance confirms amine formation.[1][4]
Fingerprint C-H bend ~1380 cm⁻¹C-H bend ~1380 cm⁻¹ (Gem-dimethyl doublet)Gem-dimethyl "split" often visible.

Experimental Protocols

Protocol 1: Synthesis of Intermediate B (Gem-Dimethylation)

Objective: Convert 3,4-dimethoxyphenylacetonitrile to 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile.[3]

Methodology (Phase Transfer Catalysis):

  • Setup: Charge a flask with 3,4-dimethoxyphenylacetonitrile (1.0 eq) and Methyl Iodide (2.5 eq).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Base Addition: Add 50% aqueous NaOH (excess) dropwise with vigorous stirring at 0–5°C (Exothermic).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot (dialkylated product).
  • Workup: Dilute with water, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

    • Note: Mono-methylated impurity is possible but rare with excess MeI/NaOH.[1]

Protocol 2: Reduction to Target Amine

Objective: Reduce the sterically hindered nitrile to the primary amine.[1]

Methodology (LiAlH₄ Reduction):

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous THF (0°C).

  • Addition: Dissolve Intermediate B in anhydrous THF and add dropwise to the LiAlH₄ suspension.

    • Causality: Dropwise addition controls hydrogen evolution and prevents thermal runaway.[2][1]

  • Reflux: Heat to reflux for 12–24 hours. Note: Sterically hindered nitriles require longer reaction times than unhindered analogs.[1]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       mL Water[1]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       mL 15% NaOH[1]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       mL Water[1]
      
    • (Where ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = grams of LiAlH₄ used).[1]
      
  • Isolation: Filter the granular precipitate. Acidify filtrate with HCl to form the amine salt, wash with ether (removes non-basic impurities), then basify aqueous layer with NaOH and extract into DCM.[2]

Analytical Decision Tree

Use this logic flow to troubleshoot reaction outcomes.

DecisionTree Start Analyze Crude Product (IR & NMR) CheckIR Check IR Spectrum: Is peak at 2240 cm-1 present? Start->CheckIR CheckNMR Check H-NMR: Is singlet at 3.7 ppm present? CheckIR->CheckNMR No Result1 Incomplete Reduction (Contains Nitrile) CheckIR->Result1 Yes Result2 Incomplete Alkylation (Contains Mono-methyl or Start) CheckNMR->Result2 Yes Result3 SUCCESS: Target Amine Isolated CheckNMR->Result3 No (New singlet at 2.8 ppm)

Figure 2: Spectroscopic troubleshooting guide for synthesis validation.

References

  • National Institute of Standards and Technology (NIST). (2023).[2][1] 3,4-Dimethoxyphenylacetone & Related Phenethylamines IR Spectra. NIST Mass Spectrometry Data Center.[2][1][5] [Link][3]

  • PubChem. (2024).[2][1][6] Compound Summary: this compound (CAS 23023-17-8). National Center for Biotechnology Information.[2][1] [Link][3]

  • BindingDB. (2024).[2][1] Verapamil Precursor Data. [Link][3]

Sources

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